5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
説明
BenchChem offers high-quality 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTVRBPTSHCZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269504 | |
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22244-62-8 | |
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical Properties of 5-mercapto-1-methyl-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-mercapto-1-methyl-1,2,4-triazol-3-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes its known fundamental properties with established principles of synthesis, reactivity, and physicochemical characteristics of the broader class of 5-mercapto-1,2,4-triazole derivatives. The document is structured to provide a foundational understanding for researchers, covering its molecular structure, tautomerism, key synthetic strategies, and characteristic chemical reactions. This guide aims to serve as a valuable resource for professionals engaged in the design and development of novel compounds leveraging the 1,2,4-triazole scaffold.
Molecular Structure and Physicochemical Properties
5-mercapto-1-methyl-1,2,4-triazol-3-one, with the CAS number 22244-62-8, possesses a five-membered heterocyclic ring containing three nitrogen atoms, a methyl group at the N1 position, a carbonyl group at C3, and a mercapto group at C5.
Core Molecular Attributes
A summary of the fundamental molecular properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃H₅N₃OS |
| Molecular Weight | 131.16 g/mol |
| CAS Number | 22244-62-8 |
Source: Santa Cruz Biotechnology, Sapphire Bioscience[1][2]
Tautomerism: The Thione-Thiol Equilibrium
A critical aspect of the chemistry of 5-mercapto-1,2,4-triazoles is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the mercapto (thiol) form and the thione form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In the solid state, many similar triazole derivatives predominantly exist in the thione form. This dynamic equilibrium is crucial as it dictates the molecule's reactivity and its potential as a ligand for metal coordination.
Caption: Thione-thiol tautomerism of 5-mercapto-1-methyl-1,2,4-triazol-3-one.
Synthesis of the 1,2,4-Triazole Core
General Synthetic Workflow
The synthesis typically involves a two-step process: the formation of a substituted thiocarbohydrazide intermediate, followed by an intramolecular cyclization to form the triazole ring.
Caption: General synthetic workflow for 5-mercapto-1,2,4-triazole derivatives.
Exemplary Experimental Protocol (General)
The following protocol is a representative example for the synthesis of a 5-mercapto-1,2,4-triazole derivative and can be adapted for the synthesis of the title compound.
Step 1: Synthesis of a 1-acyl-4-methyl-thiosemicarbazide intermediate
-
To a solution of methylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate acyl isothiocyanate or a two-step reaction with phosgene followed by a thiocyanate salt.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting precipitate of the 1-acyl-4-methyl-thiosemicarbazide is collected by filtration, washed with cold solvent, and dried.
Step 2: Cyclization to form the 1,2,4-triazole ring
-
Suspend the 1-acyl-4-methyl-thiosemicarbazide in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified 5-mercapto-1-methyl-1,2,4-triazol-3-one.
Chemical Reactivity and Key Reactions
The chemical reactivity of 5-mercapto-1-methyl-1,2,4-triazol-3-one is primarily dictated by the nucleophilic character of the sulfur atom and the potential for reactions at the nitrogen atoms of the triazole ring.
S-Alkylation
The mercapto group is readily alkylated in the presence of a base and an alkyl halide. This reaction is a common strategy to introduce diverse functional groups and modulate the biological activity of the triazole scaffold.[4]
Caption: General scheme for the S-alkylation of 5-mercapto-1-methyl-1,2,4-triazol-3-one.
Protocol for S-Alkylation:
-
Dissolve 5-mercapto-1-methyl-1,2,4-triazol-3-one in a suitable solvent such as ethanol or DMF.
-
Add an equimolar amount of a base (e.g., sodium ethoxide or potassium carbonate) to deprotonate the thiol group.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The product can be isolated by precipitation upon addition of water or by extraction after solvent removal.
Oxidation
The mercapto group can be oxidized to form a disulfide bridge, linking two triazole units. This reaction can be achieved using mild oxidizing agents. Further oxidation can lead to the formation of sulfonic acids.
Mannich Reaction
The N-H protons of the triazole ring can participate in Mannich reactions with formaldehyde and a primary or secondary amine to yield N-aminomethylated derivatives. This is a valuable method for introducing additional diversity into the molecular structure.[5]
Applications in Research and Drug Development
Derivatives of 1,2,4-triazole are a well-established class of compounds with a broad spectrum of biological activities.[6] While specific applications for 5-mercapto-1-methyl-1,2,4-triazol-3-one are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and materials science.
-
Antimicrobial and Antifungal Agents: The 1,2,4-triazole-3-thione scaffold is a core component of many compounds with demonstrated antibacterial and antifungal properties.[3][4]
-
Anticancer Agents: Numerous 5-mercapto-1,2,4-triazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[3][7]
-
Coordination Chemistry: The thione/thiol group, in conjunction with the nitrogen atoms of the triazole ring, can act as a multidentate ligand for various metal ions, leading to the formation of coordination complexes with interesting structural and electronic properties.
Conclusion
5-mercapto-1-methyl-1,2,4-triazol-3-one is a heterocyclic compound with a rich chemical functionality that makes it an attractive scaffold for further chemical exploration. Its thione-thiol tautomerism, coupled with the reactivity of the mercapto and triazole ring nitrogens, provides multiple avenues for structural modification. While specific data for this molecule is sparse, the well-documented chemistry of related 1,2,4-triazole derivatives offers a solid foundation for its synthesis and derivatization. This technical guide provides a framework for researchers to approach the study and application of this promising molecule in the fields of medicinal chemistry and materials science.
References
-
Belkadi, M., et al. (Year). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
-
(Author). (2010). Synthesis and antimicrobial activities of 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives. TÜBİTAK Academic Journals. [Link]
-
(Author). (1991). SYNTHESIS OF NOVEL
-MERCAPTO-S-TRIAZOLO[,-C-~. HETEROCYCLES, 32(6). [Link] -
Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 735-745. [Link]
-
(Author). (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1645-1654. [Link]
-
(Author). (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. PubMed. [Link]
-
PubChem. (n.d.). 1-Methyl-4-phenyl-5-thioxo-1,2,4-triazolidin-3-one. National Center for Biotechnology Information. [Link]
-
(Author). (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
-
(Author). (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. [Link]-124-triazol-3-yl_Alkanes)
Sources
- 1. (PDF) Cyclizations of Thiocarbohydrazide and Its [research.amanote.com]
- 2. 3-Amino-5-mercapto-1,2,4-triazole | C2H4N4S | CID 2723869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Mechanisms of Action for 1,2,4-Triazole-3-thione Compounds
An In-depth Technical Guide to the
Introduction
Within the expansive landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatives, particularly the 1,2,4-triazole-3-thiones, which incorporate a sulfur atom, have garnered significant attention for their broad and potent biological activities.[1][2] These compounds are not merely synthetic curiosities; they are dynamic pharmacophores capable of interacting with a diverse array of biological targets, leading to effects ranging from antimicrobial and anticancer to potent enzyme inhibition.[3][4] The unique structural features of the 1,2,4-triazole-3-thione ring, including its dipole character, hydrogen bonding capacity, and ability to act as a metal-binding group, underpin this versatility.[1][3]
This guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by 1,2,4-triazole-3-thione compounds. Moving beyond a simple catalog of activities, we will delve into the specific molecular interactions and pathway disruptions that define their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important class of heterocyclic compounds.
Core Mechanisms of Action: A Multi-Target Paradigm
The efficacy of 1,2,4-triazole-3-thione derivatives stems from their ability to engage multiple, distinct molecular targets. The primary mechanisms can be broadly categorized into enzyme inhibition through metal chelation, disruption of critical biosynthetic pathways, and interference with cellular signaling and structural components.
Antimicrobial Action: Strategic Enzyme Inhibition
The most extensively documented mechanism of action for 1,2,4-triazole-3-thiones is their ability to inhibit key microbial enzymes, particularly those containing metal cofactors.
a) Inhibition of Metallo-β-Lactamases (MBLs): Combating Antibiotic Resistance
The rise of Gram-negative bacteria expressing metallo-β-lactamases (MBLs), such as New Delhi Metallo-beta-lactamase 1 (NDM-1) and Verona Integron-encoded Metallo-beta-lactamase (VIM) types, poses a severe threat to the efficacy of β-lactam antibiotics, including last-resort carbapenems.[5] 1,2,4-triazole-3-thione compounds have emerged as potent inhibitors of these di-zinc enzymes.[6][7]
The core mechanism relies on the scaffold's function as a metal-binding pharmacophore . The deprotonated thiol (thiolate) group and a nitrogen atom (typically at position 2) of the triazole ring act as a bidentate ligand, effectively chelating the two zinc ions (Zn1 and Zn2) residing in the MBL active site.[5] This interaction sequesters the catalytic metal ions, rendering the enzyme incapable of hydrolyzing and inactivating β-lactam antibiotics.[5][6] X-ray crystallography studies have confirmed this binding mode, providing a structural basis for the rational design of more potent inhibitors.[5]
Caption: Mechanism of Metallo-β-Lactamase (MBL) inhibition by 1,2,4-triazole-3-thione.
Table 1: Inhibitory Activity of 1,2,4-Triazole-3-thione Derivatives Against MBLs
| Compound ID | Target MBL | IC₅₀ (µM) | Reference |
|---|---|---|---|
| CP 18 | NDM-1 | Low micromolar | [5] |
| CP 22, 23, 24 | NDM-1 | Low micromolar | [5] |
| Inhibitor 16 | NDM-1, IMP-1, VIM-2 | < 50 | [6] |
| Compound 26 | CphA (mono-zinc) | 25 |[6] |
b) Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51): Disrupting Membrane Integrity
The antifungal activity of triazoles is primarily attributed to their potent inhibition of lanosterol 14α-demethylase (also known as CYP51), a critical cytochrome P450 enzyme.[8][9] This enzyme catalyzes an essential step in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[10]
The mechanism involves the coordination of a nitrogen atom (N4) from the 1,2,4-triazole ring with the heme iron atom located at the catalytic center of the CYP51 enzyme.[8] This binding event physically obstructs the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt the fluidity, permeability, and overall integrity of the fungal cell membrane, ultimately leading to growth inhibition (fungistatic effect).[9][11]
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole compounds.
Anticancer Action: A Multi-Pronged Attack
The anticancer properties of 1,2,4-triazole-3-thiones are complex and cannot be attributed to a single mechanism. Instead, they appear to act via a multi-targeted pathway, disrupting several processes essential for cancer cell proliferation, survival, and migration.[12][13]
Key mechanisms include:
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting the polymerization of tubulin. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[12]
-
Enzyme Inhibition: These compounds have been shown to inhibit enzymes crucial for cancer progression.
-
Aromatase: Inhibition of aromatase, which is key to estrogen biosynthesis, makes these compounds potential agents against hormone-dependent breast cancers.[12]
-
DCN1 Inhibition: Recently, derivatives were identified as highly potent and selective inhibitors of DCN1, a critical co-E3 ligase in the neddylation pathway that is often overactivated in cancers.[14] Inhibition of DCN1 prevents the neddylation of cullin 3, leading to the accumulation of its substrate Nrf2 and subsequent anticancer effects.[14]
-
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.
Caption: Multi-target anticancer mechanisms of 1,2,4-triazole-3-thione derivatives.
Table 2: In Vitro Cytotoxicity of Selected 1,2,4-Triazole-3-thione Derivatives
| Compound ID | Cell Line | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 6 | MCF-7 (Breast) | Potent | 4.23 | [12] |
| Compound 6 | HepG2 (Liver) | Potent | 16.46 | [12] |
| Hydrazone 4 | Various | Moderate | 2 - 17 | [1] |
| Hydrazone 14 | Various | Moderate | 2 - 17 | [1] |
| Compound TP6 | B16F10 (Melanoma) | Potent | ~41-61 | [15] |
| HD2 (DCN1 Inhibitor) | N/A | DCN1 Inhibition | 0.00296 |[14] |
Other Notable Enzyme Inhibition Mechanisms
a) Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[16] Its overactivity can lead to hyperpigmentation disorders, and it is also implicated in neurodegenerative diseases. 1,2,4-triazole derivatives act as effective tyrosinase inhibitors. The proposed mechanism involves the coordination of nitrogen atoms within the triazole ring with the two copper ions in the enzyme's active site, thereby blocking its catalytic function.[17]
b) Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The ability of 1,2,4-triazole-3-thiones to chelate metal ions suggests a similar mechanism of action for urease inhibition, where the scaffold interacts with the nickel ions in the active site.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole-3-thione compounds is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Substituents on Aromatic Rings: The presence of electron-donating groups (e.g., -OH, -OCH₃) on aromatic substituents can enhance antimicrobial and antitumor activity.[3] Conversely, electron-withdrawing groups like halogens often play a critical role.
-
N-4 Position: The substituent at the N-4 position of the triazole ring significantly influences activity. For instance, compounds with a phenyl ring at N-4 showed higher antibacterial activity compared to those with alkyl groups.[18]
-
N-1 Position: For activity against certain pathogens like Acinetobacter baumannii, a free N-H group at the N-1 position was found to be essential.[19]
-
C-5 Position: The introduction of bulky or specific pharmacophores, such as a diarylsulfone moiety, at the C-5 position can dramatically alter the spectrum and potency of antimicrobial activity.[18]
Experimental Protocols
Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory potential of test compounds against MBLs using nitrocefin as a chromogenic substrate.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-4)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂)
-
Nitrocefin (stock solution in DMSO)
-
Test compounds (stock solutions in DMSO)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 480 nm
Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Final DMSO concentration should not exceed 1-2%.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Purified MBL enzyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be close to its Kₘ value for the specific enzyme.[6]
-
Measurement: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480 nm every 30 seconds for 10-15 minutes at 30°C.
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each concentration.
-
Determine the percentage of inhibition relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response equation to calculate the IC₅₀ value.[6]
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol assesses the ability of test compounds to reduce the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette, incubator, microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[15]
-
Protocol 3: Quantification of Ergosterol Content in Fungal Cells
This protocol quantifies the total ergosterol content in fungal cells after treatment with test compounds, providing a direct measure of CYP51 inhibition.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Culture medium (e.g., YPD broth)
-
Test compounds
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-Heptane
-
Sterile deionized water
-
UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase. Treat the cultures with the test compounds (at their MIC or sub-MIC) and a no-drug control. Incubate for a defined period (e.g., 16 hours).
-
Cell Harvesting: Harvest a standardized number of cells from each culture by centrifugation. Wash the cell pellets with sterile deionized water.
-
Sterol Extraction:
-
Add 3 mL of the saponification solution to each cell pellet.
-
Vortex vigorously for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the tubes to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of sterile water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
-
-
Measurement:
-
Carefully transfer the upper n-heptane layer to a quartz cuvette.
-
Scan the absorbance from 230 nm to 300 nm.
-
Ergosterol and the precursor 24(28)-dehydroergosterol create a characteristic four-peaked curve. The presence of ergosterol is indicated by a peak at 281.5 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of total ergosterol content based on the absorbance values at specific wavelengths, corrected for the dry weight of the cell pellet.
-
A significant reduction in the ergosterol peak in treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[10]
-
Conclusion
1,2,4-triazole-3-thione compounds represent a remarkably versatile and potent class of molecules with a rich chemical and pharmacological profile. Their mechanisms of action are diverse, targeting fundamental processes in pathogens and cancer cells with high efficacy. The ability to inhibit critical metalloenzymes like MBLs by acting as a zinc-chelating pharmacophore directly addresses the urgent challenge of antibiotic resistance. Similarly, their classic triazole-based mechanism of inhibiting fungal CYP51 confirms their role as powerful antifungal agents.
Furthermore, the emerging understanding of their multi-targeted approach to cancer—disrupting the cytoskeleton, key signaling enzymes like DCN1, and hormonal pathways—highlights their potential for development as next-generation oncology therapeutics. The continued exploration of the structure-activity relationships within this scaffold, guided by the mechanistic insights outlined in this guide, will undoubtedly pave the way for the design of novel, highly selective, and clinically valuable therapeutic agents.
References
- Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI.
- Sevaille, L., et al. (2017). 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. CHEMMEDCHEM, 12(12), 972-985.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Damdoom, K. W., & Al-Jeilawi, H. R. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). MDPI.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.).
- Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024). PubMed.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases. (2017). PubMed.
- Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (n.d.). PMC.
- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC.
- Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. (2021). PubMed.
- A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. (2000).
- Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. (n.d.). RSC Publishing.
- 1,2,4-Triazolidine-3-thiones as Narrow Spectrum Antibiotics against Multidrug-Resistant Acinetobacter baumannii. (2016).
- Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. (2024). PMC.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024).
- Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. (n.d.).
- Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). MDPI.
- Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020).
- Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi. (2021). Biomeditsinskaya Khimiya, 67(1), 42-50.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 16. Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Synthesis of 5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Executive Summary
5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one (CAS 22244-62-8), also known as 1-methyl-3-hydroxy-5-mercapto-1,2,4-triazole, is a highly specialized heterocyclic building block [1]. It is frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of cephalosporin antibiotics and novel agrochemicals. This application note details a robust, regioselective three-phase synthetic protocol starting from fundamental precursors, designed to ensure high isomeric purity and yield.
Mechanistic Rationale & Regioselectivity
The primary challenge in synthesizing substituted 1,2,4-triazol-3-ones is controlling the regiochemistry of the methyl group. If methylhydrazine is directly acylated with ethyl chloroformate, the more nucleophilic methyl-bearing nitrogen (N1) attacks the carbonyl, ultimately leading to the undesired 2-methyl isomer upon cyclization [2].
To achieve the precise 1-methyl configuration, the reaction sequence must be strategically ordered:
-
Phase 1 (Thiocarbonylation) : Methylhydrazine is first reacted with ammonium thiocyanate. The electron-donating effect of the methyl group makes the N1 nitrogen more nucleophilic, directing the attack on the thiocyanate carbon to selectively yield 2-methylthiosemicarbazide [3, 4].
-
Phase 2 (Acylation) : The resulting 2-methylthiosemicarbazide is then reacted with ethyl chloroformate. Because the thioamide nitrogen is resonance-stabilized and sterically hindered, acylation occurs exclusively at the terminal, unsubstituted hydrazine nitrogen.
-
Phase 3 (Cyclization) : Base-promoted intramolecular cyclization eliminates ethanol, closing the ring to form the desired 1-methyl-5-mercapto-1,2,4-triazol-3-one.
Starting Materials and Reagents
Summarized below are the quantitative parameters and handling requirements for the core starting materials.
| Reagent | Role | MW ( g/mol ) | Equivalents | Safety / Handling |
| Methylhydrazine | Primary starting material | 46.07 | 1.0 | Highly toxic, flammable; use in fume hood. |
| Ammonium Thiocyanate | Thiocarbonyl source | 76.12 | 1.1 | Hygroscopic, irritant; store desiccated. |
| Ethyl Chloroformate | Carbonyl source | 108.52 | 1.05 | Corrosive, toxic lachrymator. |
| Triethylamine (TEA) | Acid scavenger | 101.19 | 1.1 | Flammable, corrosive. |
| Sodium Methoxide | Cyclization base | 54.02 | 2.0 | Moisture sensitive; use fresh. |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Methylthiosemicarbazide
Causality & Validation: Refluxing the aqueous mixture drives the formation of the thiosemicarbazide while expelling ammonia gas. The cessation of ammonia evolution (detectable via wet litmus paper at the condenser outlet) serves as a self-validating endpoint for the reaction.
-
Preparation : In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1.1 equivalents of ammonium thiocyanate (83.7 g, 1.1 mol) in 150 mL of distilled water.
-
Addition : Slowly add 1.0 equivalent of methylhydrazine (46.1 g, 1.0 mol) as an aqueous solution to the flask with continuous stirring.
-
Reflux : Heat the reaction mixture to 85–100 °C and maintain reflux for 4 to 6 hours [3].
-
Isolation : Once ammonia evolution ceases, apply negative pressure to distill off approximately 50% of the water. Cool the mixture to 5 °C to induce crystallization.
-
Purification : Filter the resulting solid and recrystallize from hot ethanol to yield pure 2-methylthiosemicarbazide.
Phase 2: Synthesis of the Acylated Intermediate
Causality & Validation: Ethyl chloroformate addition is highly exothermic. Maintaining the temperature at 0 °C prevents over-acylation and preserves regioselectivity. The immediate formation of a white precipitate (TEA·HCl) visually validates that the acylation is proceeding successfully.
-
Preparation : Suspend the purified 2-methylthiosemicarbazide (105 g, ~1.0 mol) in 300 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Base Addition : Add 1.1 equivalents of Triethylamine (111 g, 1.1 mol) and cool the flask to 0 °C using an ice-salt bath.
-
Acylation : Dissolve 1.05 equivalents of ethyl chloroformate (114 g, 1.05 mol) in 50 mL of THF. Add this solution dropwise over 60 minutes, strictly maintaining the internal temperature below 5 °C.
-
Maturation : Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Filtration : Filter off the white triethylamine hydrochloride byproduct. Concentrate the filtrate under reduced pressure to isolate the intermediate (ethyl 2-(aminothioxomethyl)-2-methylhydrazinecarboxylate).
Phase 3: Base-Promoted Cyclization
Causality & Validation: The intermediate must be deprotonated to initiate the nucleophilic attack on the ester. The product has a predicted pKa of ~8.08 [1]. Acidifying the final mixture to pH 4-6 ensures complete protonation of the sodium salt, driving the precipitation of the final neutral triazolone.
-
Preparation : Dissolve the acylated intermediate in 200 mL of anhydrous methanol.
-
Cyclization : Add 2.0 equivalents of sodium methoxide (108 g, 2.0 mol) to the solution. Heat the mixture to reflux (65 °C) for 4 hours. The solution will become homogeneous as the sodium salt of the triazolone forms.
-
Solvent Removal : Cool the mixture and evaporate the methanol under vacuum. Dissolve the crude residue in 200 mL of cold distilled water.
-
Precipitation : While stirring vigorously at 10 °C, slowly add 10% aqueous HCl until the pH reaches 4.0–5.0. A dense, pale-yellow to white crystalline precipitate will form.
-
Final Isolation : Filter the precipitate, wash sequentially with cold water and a small volume of cold ethanol, and dry under vacuum over P₂O₅ to yield 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one.
Mandatory Visualization
Workflow for the regioselective synthesis of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one.
References
-
Guidechem. "5-MERCAPTO-4-METHYL-4H-1,2,4-TRIAZOL-3-OL 22244-61-7 wiki - Guidechem" (Contains data for CAS 22244-62-8). 1
-
Verardo, G., et al. "Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides." Synthesis, 2004. 2
-
Patent CN101701012A. "Method for synthesizing triazine ring." Google Patents.3
-
Wiles, D. M., & Suprunchuk, T. "Synthesis and properties of some formylferrocene thiosemicarbazones." Canadian Journal of Chemistry, 1968. 4
Sources
Application Note: 5-Mercapto-1-methyl-1,2,4-triazol-3-one as a Privileged Scaffold in Antimicrobial Drug Discovery
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial agents. In contemporary medicinal chemistry, the 1,2,4-triazole nucleus has established itself as a highly versatile pharmacophore[1]. Specifically, 5-mercapto-1-methyl-1,2,4-triazol-3-one and its derivatives offer a unique structural topology that enables multifaceted interactions with microbial targets. This application note provides an in-depth mechanistic rationale, standardized synthesis workflows, and validated biological screening protocols for utilizing this privileged scaffold in antimicrobial hit-to-lead optimization.
Mechanistic Rationale: The "Why" Behind the Scaffold
The 5-mercapto-1-methyl-1,2,4-triazol-3-one scaffold is not merely a structural spacer; it actively participates in target binding through several distinct chemical features:
-
Heme Iron Coordination (Antifungal Activity): The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[2]. The unhindered nitrogen atoms (N-2 or N-4) of the 1,2,4-triazole ring act as a sixth ligand, coordinating directly with the heme iron in the CYP51 active site[3]. This competitive inhibition halts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols that disrupt fungal membrane integrity[3].
-
Enhanced Lipophilicity and Penetration: The introduction of the mercapto (-SH) group, or its S-alkylated derivatives, significantly increases the lipophilicity of the molecule[4]. This facilitates superior penetration through the complex lipid-rich cell walls of mycobacteria and the outer membranes of Gram-negative bacteria.
-
Hydrogen Bonding and Metal Chelation: The combination of the triazolone carbonyl (C=O) and the mercapto/thione group provides a bidentate ligand system capable of chelating essential microbial metalloenzymes or forming strong hydrogen bond networks within bacterial active sites, such as DNA gyrase[1].
Fungal ergosterol biosynthesis pathway highlighting CYP51 inhibition by triazole derivatives.
Drug Discovery Workflow
To effectively translate the 5-mercapto-1-methyl-1,2,4-triazol-3-one scaffold into viable antimicrobial drug candidates, a systematic workflow must be employed. This involves regioselective synthesis, rigorous structural validation, and objective biological screening.
Standardized workflow for triazole-based antimicrobial hit-to-lead optimization.
Experimental Protocols
Regioselective Synthesis of S-Alkylated Triazole Derivatives
The functionalization of 5-mercapto-1-methyl-1,2,4-triazol-3-one often begins with S-alkylation to build a diverse compound library[4][5]. The following protocol ensures regioselectivity at the sulfur atom rather than the nitrogen atoms.
Reagents & Materials:
-
5-mercapto-1-methyl-1,2,4-triazol-3-one (1.0 eq)
-
Substituted phenacyl bromide or alkyl halide (1.1 eq)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (1.5 eq)
-
Anhydrous Acetone
Step-by-Step Methodology:
-
Preparation: Suspend 5-mercapto-1-methyl-1,2,4-triazol-3-one (10 mmol) in 30 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add anhydrous K2CO3 (15 mmol) to the suspension and stir at room temperature for 30 minutes.
-
Causality: K2CO3 is a mild base. It selectively abstracts the more acidic thiol proton ( pKa≈7−8 ) without deprotonating the less acidic amide/imide nitrogens. This thermodynamic control guarantees that the subsequent nucleophilic attack occurs exclusively via the sulfur atom, preventing unwanted N-alkylation byproducts.
-
-
Alkylation: Dropwise add the alkyl halide (11 mmol) dissolved in 10 mL of acetone over 15 minutes.
-
Causality: Acetone serves as an ideal polar aprotic solvent for this SN2 reaction. As the reaction proceeds, the byproduct (Potassium Bromide, KBr ) precipitates out of the acetone solution. This precipitation drives the reaction forward according to Le Chatelier's principle.
-
-
Reflux & Monitoring: Reflux the mixture at 60°C for 4-6 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Workup: Cool the mixture to room temperature, filter out the KBr salts, and evaporate the solvent under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure S-alkylated derivative.
-
Self-Validation: Confirm the structure via FTIR (disappearance of the -SH stretch at ∼2500−2600 cm−1 and appearance of C-S stretch at ∼650−700 cm−1 ) and 1H -NMR (appearance of the new S- CH2 aliphatic protons).
Resazurin-Assisted Broth Microdilution Assay (MIC Determination)
Many synthetic triazole derivatives are highly lipophilic and exhibit poor aqueous solubility. When diluted in standard culture broths, they may precipitate, creating visual turbidity that mimics microbial growth. To counter this, a resazurin-assisted assay is strictly required[6][7].
Reagents & Materials:
-
96-well, sterile, flat-bottom microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Resazurin sodium salt solution (0.015% w/v in sterile distilled water).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized triazole derivatives in DMSO to create a stock solution (e.g., 1024 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent-induced toxicity.
-
Serial Dilution: Dispense 50 µL of broth into wells 2 through 12. Add 100 µL of the compound stock to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution up to well 10. Discard the final 50 µL from well 10.
-
Inoculum Standardization: Prepare a microbial suspension matching a 0.5 McFarland standard (absorbance of 0.08–0.13 at 625 nm)[8]. Dilute this suspension 1:100 in broth to achieve a final working concentration of ∼5×105 CFU/mL.
-
Causality: Standardizing the inoculum is a critical self-validating step. An inoculum that is too heavy will artificially inflate the MIC (Eagle's effect), while an inoculum that is too light will result in false susceptibility[8].
-
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11.
-
Controls: Well 11 serves as the Growth Control (Broth + Inoculum + 1% DMSO, no drug). Well 12 serves as the Sterility Control (Broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 35°C for 48-72 hours (for fungi).
-
Resazurin Addition: Add 10 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.
-
Causality: Resazurin acts as a terminal electron acceptor. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin[6][7]. This shifts the MIC readout from a subjective visual turbidity check (which is easily confounded by precipitated drug) to an objective, colorimetric metabolic signal.
-
-
Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the triazole derivative that prevents the color change from blue to pink.
Quantitative Data Presentation
To evaluate the Structure-Activity Relationship (SAR) of the synthesized library, MIC values must be systematically compared against standard clinical therapeutics. Below is a representative data structure summarizing the antimicrobial efficacy of functionalized 5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives[5][9].
| Compound ID | R-Group Substitution (S-Alkylation) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TRZ-01 | -CH3 (Methyl) | 64 | 128 | 32 |
| TRZ-02 | -CH2-C6H5 (Benzyl) | 16 | 64 | 8 |
| TRZ-03 | -CH2-C6H4-4-Cl (4-Chlorobenzyl) | 8 | 32 | 4 |
| TRZ-04 | -CH2-CO-C6H4-4-Br (4-Bromophenacyl) | 4 | 16 | 2 |
| Control 1 | Ciprofloxacin (Antibacterial) | 1 | 0.5 | N/A |
| Control 2 | Fluconazole (Antifungal) | N/A | N/A | 1 |
Table 1: Representative MIC data demonstrating the impact of lipophilic, halogenated substitutions on the antimicrobial efficacy of the triazole scaffold. Halogenated bulky groups (TRZ-04) significantly enhance target affinity and membrane penetration compared to simple alkyl groups (TRZ-01).
Conclusion
The 5-mercapto-1-methyl-1,2,4-triazol-3-one molecule is a highly tunable scaffold in antimicrobial drug discovery. By leveraging regioselective S-alkylation and rigorous, metabolically validated screening protocols like the resazurin microdilution assay, researchers can efficiently navigate the hit-to-lead optimization process. The inherent ability of the triazole nucleus to coordinate with metalloenzymes (such as fungal CYP51), combined with the lipophilicity of the mercapto modifications, positions this scaffold as a prime candidate for overcoming contemporary antimicrobial resistance.
References
-
Mahajan, N.S., et al. "A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives." Research Journal of Pharmacy and Technology, 2012.[Link]
-
Isloor, A.M., et al. "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Arabian Journal of Chemistry, 2011.[Link]
-
Nadeem, H., et al. "Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity." Experimental and Therapeutic Medicine, 2017.[Link]
-
Monk, B.C., et al. "Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase." Antimicrobial Agents and Chemotherapy, 2014.[Link]
-
Ji, H., et al. "Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi." Journal of Medicinal Chemistry, 2003.[Link]
-
Elshamy, A.A., et al. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." Acta Microbiologica et Immunologica Hungarica, 2024.[Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance." Pathogens, 2021.[Link]
-
Foerster, S., et al. "A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae." Journal of Antimicrobial Chemotherapy, 2017.[Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. akjournals.com [akjournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. microbiologyjournal.org [microbiologyjournal.org]
analytical HPLC method for 5-mercapto-1,2,4-triazole detection in serum
Application Note: Comprehensive Analytical HPLC Method for 5-Mercapto-1,2,4-Triazole Detection in Serum
Introduction & Analytical Rationale
The compound 5-mercapto-1,2,4-triazole—frequently analyzed in its primary industrial form, 3-amino-5-mercapto-1,2,4-triazole (AMT)—is a low-molecular-weight heterocyclic chemical utilized in pesticide synthesis, silver halide photographic processing, and as a corrosion inhibitor[1][2]. Due to its potential as a goitrogen and its structural relationship to the herbicide amitrol, rigorous toxicokinetic and occupational biomonitoring studies require highly sensitive quantification of this compound in biological matrices like serum[1].
The Analytical Challenge: Direct high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is fundamentally unsuited for analyzing AMT in complex biological matrices[3]. As a highly polar compound, AMT exhibits extremely poor retention on standard C18 reversed-phase columns (capacity factor k=0.43 ), causing it to co-elute with the solvent front and endogenous serum interferences[4].
The Mechanistic Solution: To bypass these limitations, this protocol employs a pre-column derivatization strategy[3][5]. By reacting the free thiol group of AMT with the fluorogenic probe monobromobimane (MBB), we achieve two critical analytical goals:
-
Chromatographic Shift: The bulky, hydrophobic MBB tag significantly increases the analyte's lipophilicity, shifting its retention time to a clean region of the chromatogram ( k=1.7 )[4].
-
Signal Specificity: The resulting AMT-MBB conjugate is highly fluorescent, allowing for fluorescence detection that entirely ignores non-thiol UV-absorbing matrix interferences[1].
Workflow Visualization
Fig 1. Mechanistic workflow for the HPLC-Fluorescence detection of AMT in serum.
Experimental Protocol
This self-validating methodology ensures that any AMT bound to serum proteins or oxidized into disulfides during storage is fully recovered and quantified[1][5].
Reagents & Equipment
-
Analyte: 3-amino-5-mercapto-1,2,4-triazole (AMT) standard.
-
Reducing Agent: Tributylphosphine (TBP)[5].
-
Precipitant: HPLC-grade Acetonitrile (ACN)[5].
-
Derivatization Probe: Monobromobimane (MBB)[5].
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.
-
Column: C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)[3].
Step-by-Step Sample Preparation
-
Disulfide Reduction:
-
Action: Aliquot 100 µL of serum into a microcentrifuge tube. Add TBP to the sample.
-
Causality: Thiols readily oxidize into disulfides in biological samples. TBP acts as a potent reducing agent to cleave these disulfide bonds, ensuring 100% of the AMT is in its free-thiol state available for labeling[1][3].
-
-
Protein Precipitation:
-
Action: Add a volumetric excess of Acetonitrile (ACN) to the reduced serum mixture. Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes.
-
Causality: Serum proteins will irreversibly foul the C18 analytical column and can quench fluorescence. ACN induces protein denaturation and precipitation.
-
-
Pre-Column Derivatization:
-
Action: Transfer the clear supernatant to a clean amber vial (to protect the light-sensitive fluorophore). Add the MBB reagent and incubate at room temperature in the dark.
-
Causality: The highly reactive bromine leaving-group of MBB facilitates a nucleophilic substitution reaction with the free thiol of AMT, yielding a stable, fluorescent thioether conjugate[1][3].
-
-
Reaction Quenching (Optional but Recommended):
-
Action: Acidify the sample slightly or add a scavenging agent to halt the derivatization reaction and stabilize the conjugate prior to injection.
-
Chromatographic Conditions
-
Mobile Phase: Gradient elution utilizing a mixture of aqueous buffer (e.g., dilute acetic acid or ammonium acetate) and Acetonitrile/Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL[5].
-
Detection: Fluorescence detector configured to the specific excitation and emission maxima of the bimane fluorophore (typically Ex ~380 nm / Em ~480 nm).
Method Validation & Quantitative Data
The rigorous sample preparation and highly specific fluorescence detection yield excellent analytical performance metrics, making this method robust for high-throughput biomonitoring[1][3].
| Validation Parameter | Value / Range | Analytical Significance |
| Linear Dynamic Range | 0.78 – 50 µg/mL | Broad enough to capture both trace environmental exposures and high-dose toxicokinetic peaks[3][5]. |
| Correlation Coefficient ( r2 ) | > 0.999 | Demonstrates strict proportionality between the AMT-MBB conjugate signal and true analyte concentration[3]. |
| Limit of Detection (LOD) | 0.05 µg/mL | High sensitivity achieved via fluorescence, bypassing UV matrix noise[3][5]. |
| Intra-day Precision (RSD) | 0.5% – 10.1% | High repeatability within a single analytical batch[3]. |
| Inter-day Precision (RSD) | 2.2% – 8.3% | Demonstrates the stability of the AMT-MBB conjugate across multiple days of analysis[3]. |
| Method Accuracy | Within 10% of nominal | Confirms that TBP reduction successfully recovers all oxidized/bound AMT[3]. |
| Overall Recovery | > 90% | Indicates minimal analyte loss during the ACN protein precipitation step[4]. |
Conclusion
The transition from direct UV analysis to a pre-column MBB derivatization workflow fundamentally resolves the chromatographic and matrix-interference challenges associated with 5-mercapto-1,2,4-triazole detection in serum. By enforcing a strict sequence of reduction, precipitation, and fluorescent tagging, researchers are provided with a self-validating, highly reproducible assay suitable for rigorous pharmacokinetic and occupational health studies.
References
-
Depree, G.J., & Siegel, P.D. (2004). "Determination of 3-amino-5-mercapto-1,2,4-triazole in serum." Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 801(2), 359-362. Available at:[Link]
Sources
Application Notes and Protocols: Derivatization of 5-Mercapto-1-methyl-1,2,4-triazol-3-one for Enhanced Performance in Biological Assays
Introduction
The heterocyclic compound 5-mercapto-1-methyl-1,2,4-triazol-3-one, a molecule of significant interest in medicinal chemistry and drug development, possesses a versatile scaffold for the synthesis of a wide array of biologically active derivatives. Its mercapto group serves as a highly reactive handle for chemical modification, enabling its conjugation to various reporter molecules, biomolecules, and surfaces. This derivatization is paramount for its application in diverse biological assays, including but not limited to, enzyme inhibition studies, protein binding assays, and cellular imaging. This document provides a comprehensive guide to the strategic derivatization of 5-mercapto-1-methyl-1,2,4-triazol-3-one, detailing the underlying chemical principles and providing robust protocols for its modification and subsequent use in biological contexts. The derivatization strategies discussed herein are designed to facilitate the exploration of its therapeutic potential and to develop sensitive and specific analytical methods for its detection and quantification.
Chemical Properties and Reactivity of 5-Mercapto-1-methyl-1,2,4-triazol-3-one
5-Mercapto-1-methyl-1,2,4-triazol-3-one exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state. However, in solution, the thiol form is reactive and readily undergoes S-alkylation and other modifications. The nucleophilicity of the sulfur atom is the key to its derivatization. The adjacent nitrogen atoms in the triazole ring influence the electronic properties of the thiol group, making it a soft nucleophile that reacts efficiently with soft electrophiles such as alkyl halides and maleimides.
The methyl group at the 1-position and the oxo group at the 3-position of the triazole ring are crucial for modulating the molecule's solubility, lipophilicity, and interaction with biological targets. These groups also influence the pKa of the thiol group, which in turn affects its reactivity at different pH values. Understanding these properties is essential for designing effective derivatization strategies and for interpreting the results of biological assays. Mercapto-substituted 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1].
Derivatization Strategies for Biological Applications
The primary goal of derivatizing 5-mercapto-1-methyl-1,2,4-triazol-3-one is to introduce a functional moiety that enables its detection, quantification, or interaction with a biological system. Common derivatization strategies include:
-
Fluorescent Labeling: Introduction of a fluorophore allows for sensitive detection and quantification in various assays, including high-performance liquid chromatography (HPLC), fluorescence microscopy, and high-throughput screening.
-
Biotinylation: The attachment of a biotin molecule enables the use of avidin-biotin technology for capture, purification, and detection of the derivatized molecule and its binding partners.
-
Conjugation to Biomolecules: Covalent attachment to proteins, peptides, or nucleic acids can be used to study the molecule's mechanism of action, identify its cellular targets, or develop targeted drug delivery systems.
-
Immobilization on Solid Supports: Covalent linkage to a solid phase, such as beads or a microarray surface, is useful for affinity chromatography, pull-down assays, and high-throughput screening.
The choice of derivatization strategy depends on the specific application and the desired properties of the final conjugate. The following sections provide detailed protocols for some of the most common and useful derivatization reactions.
Protocol 1: Fluorescent Labeling with 5-Iodoacetamidofluorescein (5-IAF)
This protocol describes the S-alkylation of 5-mercapto-1-methyl-1,2,4-triazol-3-one with 5-iodoacetamidofluorescein (5-IAF), a widely used thiol-reactive fluorescent probe. The iodoacetamide group of 5-IAF reacts specifically with the thiol group to form a stable thioether bond.
Rationale
Iodoacetamides are classic reagents for the selective modification of cysteine residues in proteins and other thiol-containing molecules[2]. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the iodine, displacing the iodide ion. The reaction is typically performed at a slightly alkaline pH to ensure a significant concentration of the more nucleophilic thiolate anion.
Materials
-
5-mercapto-1-methyl-1,2,4-triazol-3-one
-
5-Iodoacetamidofluorescein (5-IAF)
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC column (e.g., C18)
Experimental Workflow
Figure 1. Workflow for fluorescent labeling.
Step-by-Step Protocol
-
Preparation of Reactants:
-
Dissolve 5-mercapto-1-methyl-1,2,4-triazol-3-one (1 equivalent) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve 5-IAF (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of 5-mercapto-1-methyl-1,2,4-triazol-3-one, add the 5-IAF solution.
-
Add potassium carbonate (2 equivalents) or DIPEA (2 equivalents) to the reaction mixture to act as a base. The base deprotonates the thiol to the more reactive thiolate.
-
-
Incubation:
-
Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture with a drop of TFA to quench the reaction.
-
Dilute the reaction mixture with a water/acetonitrile mixture and purify the fluorescently labeled product by reverse-phase HPLC. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used for elution.
-
-
Characterization:
-
Collect the fractions containing the product and confirm its identity by mass spectrometry and, if necessary, NMR spectroscopy.
-
Quantitative Data Summary
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 (Triazole : 5-IAF) |
| Base | K₂CO₃ or DIPEA (2 eq.) |
| Solvent | Anhydrous DMF |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Purification | RP-HPLC |
| Expected Yield | > 80% |
Protocol 2: Biotinylation using Maleimide-PEG-Biotin
This protocol details the conjugation of 5-mercapto-1-methyl-1,2,4-triazol-3-one with a maleimide-functionalized biotin derivative. The maleimide group reacts specifically with the thiol to form a stable thioether linkage. The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and reduces steric hindrance.
Rationale
The reaction between a maleimide and a thiol is a Michael addition, which is highly selective and efficient at neutral to slightly acidic pH (6.5-7.5)[3]. This reaction is widely used for bioconjugation[4]. At higher pH values, the maleimide ring can undergo hydrolysis, and the reaction with primary amines can become a competing side reaction. Therefore, careful control of the pH is crucial for successful conjugation.
Materials
-
5-mercapto-1-methyl-1,2,4-triazol-3-one
-
Maleimide-PEG-Biotin
-
Phosphate buffer (50 mM, pH 7.0) containing 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, as a reducing agent)
-
Size-exclusion chromatography (SEC) column or dialysis cassette
Experimental Workflow
Figure 2. Workflow for biotinylation.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Dissolve 5-mercapto-1-methyl-1,2,4-triazol-3-one in the phosphate buffer (pH 7.0). If the compound has limited aqueous solubility, a small amount of a co-solvent like DMSO can be added.
-
Prepare a stock solution of Maleimide-PEG-Biotin in DMSO.
-
-
Optional Reduction Step:
-
If there is a possibility of disulfide bond formation (dimerization) of the starting material, add a small amount of TCEP (e.g., 0.5 mM) to the triazole solution and incubate for 15-30 minutes at room temperature to reduce any disulfides.
-
-
Conjugation Reaction:
-
Add the Maleimide-PEG-Biotin solution to the triazole solution. A 5- to 20-fold molar excess of the maleimide reagent is typically used to ensure complete reaction of the thiol.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted Maleimide-PEG-Biotin by size-exclusion chromatography or dialysis.
-
-
Confirmation of Biotinylation:
-
The extent of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for determining the amount of biotin in a sample.
-
Quantitative Data Summary
| Parameter | Value |
| pH | 7.0 |
| Reactant Ratio | 1 : 5-20 (Triazole : Maleimide-Biotin) |
| Solvent | Phosphate buffer (with minimal DMSO if needed) |
| Reaction Time | 2 hours at RT or overnight at 4°C |
| Purification | SEC or Dialysis |
| Confirmation | HABA Assay |
Protocol 3: Derivatization for GC-MS Analysis using Pentafluorobenzyl Bromide (PFBBr)
For the sensitive and selective quantification of 5-mercapto-1-methyl-1,2,4-triazol-3-one in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase its volatility and thermal stability. This protocol is adapted from a method for the analysis of the structurally related compound methimazole[5].
Rationale
Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for compounds containing active hydrogens, such as thiols. The reaction results in the formation of a pentafluorobenzyl ether, which is significantly more volatile and amenable to GC analysis than the parent compound. The electron-capturing properties of the pentafluorobenzyl group also enhance the sensitivity of detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.
Materials
-
5-mercapto-1-methyl-1,2,4-triazol-3-one
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate or Hexane (GC grade)
-
Internal standard (e.g., a stable isotope-labeled analog of the analyte)
-
Biological matrix (e.g., plasma, urine)
Experimental Workflow
Figure 3. Workflow for GC-MS derivatization.
Step-by-Step Protocol
-
Sample Preparation:
-
To a sample of the biological matrix containing the analyte, add an internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.
-
Adjust the pH of the extracted sample to approximately 9-10 with a solution of potassium carbonate.
-
-
Derivatization:
-
Add the PFBBr solution to the sample.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for 30-60 minutes.
-
-
Extraction of the Derivative:
-
After the reaction, extract the derivatized analyte into an organic solvent such as hexane or ethyl acetate.
-
Separate the organic phase, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a small volume of a suitable solvent for GC-MS injection.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS. The specific conditions for the GC column, temperature program, and mass spectrometer settings will need to be optimized for the specific derivative.
-
Quantitative Data Summary
| Parameter | Value |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |
| Base | Potassium carbonate (K₂CO₃) |
| pH | 9-10 |
| Reaction Temperature | 60°C |
| Reaction Time | 30-60 minutes |
| Extraction Solvent | Hexane or Ethyl Acetate |
| Analysis Method | GC-MS |
Conclusion
The derivatization of 5-mercapto-1-methyl-1,2,4-triazol-3-one is a critical step in unlocking its full potential for a wide range of biological assays. The protocols provided in this application note offer robust and reliable methods for fluorescently labeling, biotinylating, and preparing this compound for sensitive analytical detection. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively modify this versatile molecule to suit their specific experimental needs. These derivatization strategies will undoubtedly facilitate further investigations into the biological activities and therapeutic applications of this important class of heterocyclic compounds.
References
- Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1489-1502.
-
Lumis, N. A., & Barbas, C. F. (2011). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. Journal of the American Chemical Society, 133(44), 17783–17785. [Link]
-
Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(3), 799–804. [Link]
-
Anson, M. L. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. Journal of General Physiology, 24(4), 399–421. [Link]
-
Mioc, M., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1675–1685. [Link]
-
JOCPR. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis and Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]
-
ResearchGate. (2025). A method for the determination of total and reduced methimazole in various biological samples. [Link]
-
ResearchGate. (n.d.). Determination of methimazole in urine by liquid chromatography. [Link]
-
MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Link]
-
ResearchGate. (2019). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). [Link]
-
ResearchGate. (n.d.). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. [Link]
-
MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]
-
ResearchGate. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. [Link]
-
PubMed. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. [Link]
-
JOCPR. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. [Link]
-
PMC. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]
-
CDC Stacks. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]
-
PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]
-
ResearchGate. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. [Link]
-
PMC. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. [Link]
-
ResearchGate. (n.d.). Determination of Methimazole in Pharmaceutical Preparations using an HPLC Method Coupled with an Iodine-Azide Post-Column Reaction. [Link]
-
University of Cape Town. (2020). The Determination and Pharmacokinetics of Methimazole in Biological Fluids. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. [Link]
-
MDPI. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. [Link]
-
PMC. (2024). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. [Link]
-
Chemical Science. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. [Link]
-
Protocols.io. (2022). 3'-Biotinylation of mRNA. [Link]
-
Oxford Academic. (n.d.). Site-specific biotinylation of RNA molecules by transcription using unnatural base pairs. [Link]
-
Central Asian Journal of Theoretical and Applied Science. (2024). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. [Link]
-
Semantic Scholar. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. [Link]
-
MDPI. (2017). Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. [Link]
- Google Patents. (1993). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
View of SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3-MERCAPTO-5-METHYL-1, 2, 4 -TRIAZOLE AND ITS MIXED- LIGANDS COMPLEX WITH Cd (II) IONS. (n.d.). [Link]
-
Synthesis, crystal structure and fluorescence spectrum of some new 1,2,3-triazol- xanthen-3-one derivatives. (n.d.). [Link]
Sources
Application Note: A Practical Guide to Complexation Reactions with 5-mercapto-1-methyl-1,2,4-triazol-3-one
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for complexation reactions involving 5-mercapto-1-methyl-1,2,4-triazol-3-one (MMTTO). MMTTO is a versatile heterocyclic ligand with multiple coordination sites, making it a subject of significant interest in coordination chemistry, materials science, and medicinal chemistry. This guide offers a robust framework, from the synthesis of the ligand to the formation and characterization of its metal complexes. It emphasizes the rationale behind experimental choices, provides step-by-step protocols, and includes methods for physicochemical characterization to ensure reproducible and reliable results.
Introduction to 5-mercapto-1-methyl-1,2,4-triazol-3-one (MMTTO)
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal and materials chemistry due to its diverse biological activities and versatile coordination behavior.[1] Compounds containing this moiety, particularly those with mercapto (-SH) substituents, are excellent ligands for a wide range of metal ions.[1][2] 5-mercapto-1-methyl-1,2,4-triazol-3-one (MMTTO) is a multifunctional ligand possessing several potential donor atoms: the sulfur of the mercapto group, the nitrogen atoms of the triazole ring, and the oxygen of the carbonyl group. This multiplicity of binding sites allows for the formation of stable chelate rings and diverse coordination polymers.[3]
The coordination chemistry of such ligands is critical for developing new metal-based drugs, catalysts, and functional materials.[2][4] Understanding and controlling the complexation reactions of MMTTO is therefore a key objective for researchers in these fields.
Ligand Properties and Coordination Behavior
A fundamental understanding of the ligand's structure and electronic properties is crucial for designing successful complexation experiments.
Tautomerism and Potential Coordination Sites
MMTTO can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is a critical determinant of its coordination behavior. In solution, the tautomeric equilibrium can be influenced by factors such as solvent polarity and pH.
-
Thione Form: Characterized by a C=S double bond and an N-H bond.
-
Thiol Form: Characterized by an S-H single bond and a C=N double bond within the ring.
The primary coordination sites are the deprotonated sulfur atom (thiolate), the N2 and N4 atoms of the triazole ring, and the exocyclic oxygen atom. This allows MMTTO to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes.[3][5]
Caption: Tautomeric forms of MMTTO and its potential donor atoms.
Physicochemical Properties
A summary of the key properties of MMTTO is provided below. These values are essential for calculating molar quantities and selecting appropriate solvents.
| Property | Value |
| Molecular Formula | C₃H₄N₄OS |
| Molecular Weight | 144.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Varies with purity; typically >200 °C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol, methanol; insoluble in water. |
Experimental Protocols
This section provides a general framework for the synthesis of metal complexes with MMTTO. The protocol is designed to be adaptable for various transition metal ions.
Materials and Reagents
-
5-mercapto-1-methyl-1,2,4-triazol-3-one (MMTTO, ligand)
-
Metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Anhydrous Ethanol or Methanol (as solvent)
-
Triethylamine (Et₃N) or Sodium Acetate (as a base, optional)
-
Schlenk flasks or round-bottom flasks with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Causality Note: The choice of solvent is critical. Ethanol and methanol are frequently used because they effectively dissolve the ligand (especially upon warming) and a wide variety of metal salts.[6] The use of an inert atmosphere (e.g., nitrogen or argon) may be necessary for air-sensitive metal ions like Fe(II) to prevent oxidation.
General Synthesis Protocol for a [M(MMTTO)₂] Complex
This protocol describes a typical synthesis using a 2:1 ligand-to-metal molar ratio.
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve MMTTO (2.0 mmol) in 30 mL of ethanol. Gentle heating may be required to achieve complete dissolution.
-
Deprotonation (Optional but Recommended): If the metal salt is not a salt of a weak acid (like acetate), it is advisable to deprotonate the thiol group to facilitate coordination. Add a stoichiometric amount of a base, such as triethylamine (2.0 mmol), to the ligand solution and stir for 15-20 minutes at room temperature. This in-situ formation of the thiolate anion enhances its nucleophilicity.[4]
-
Metal Salt Dissolution: In a separate beaker, dissolve the metal salt (1.0 mmol) in 15 mL of ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately, indicating complex formation.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically around 80 °C for ethanol) for 2-4 hours. This provides the necessary activation energy to ensure the reaction goes to completion.
-
Isolation: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by suction filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (40-50 °C).
Caption: General workflow for the synthesis of MMTTO metal complexes.
Physicochemical Characterization of Complexes
Characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. This makes the protocol a self-validating system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for confirming that coordination has occurred. By comparing the spectrum of the free ligand (MMTTO) with that of the metal complex, key shifts in vibrational frequencies can be identified.
-
ν(S-H) band: In the free ligand's spectrum, a weak band around 2500-2600 cm⁻¹ may be present, corresponding to the S-H stretch of the thiol tautomer.[7] The disappearance of this band in the complex's spectrum is strong evidence for deprotonation and coordination through the sulfur atom.
-
Thioamide bands: The "thioamide" bands, which have contributions from C=S and C-N stretching, are particularly informative. A shift in these bands (typically found between 1300-1500 cm⁻¹ and 800-1000 cm⁻¹) upon complexation indicates the involvement of the sulfur and/or adjacent nitrogen atoms in bonding.[8]
-
ν(C=O) band: A band around 1680-1720 cm⁻¹ corresponds to the carbonyl stretch. A significant shift to a lower frequency (a "red shift") suggests coordination through the oxygen atom.
-
New Low-Frequency Bands: The appearance of new, weak bands in the far-IR region (typically 300-500 cm⁻¹) can be tentatively assigned to M-N and M-S stretching vibrations, providing direct evidence of the formation of metal-ligand bonds.[8]
Table 1: Representative FT-IR Data (cm⁻¹)
| Compound | ν(S-H) | ν(C=O) | Thioamide Bands | New Bands (M-N/M-S) |
| MMTTO (Ligand) | ~2550 (weak) | ~1700 | ~1450, ~980 | - |
| [Cu(MMTTO)₂] | Absent | ~1675 | Shifted | ~450, ~320 |
| [Ni(MMTTO)₂] | Absent | ~1680 | Shifted | ~465, ~335 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR can be used for diamagnetic complexes (e.g., Zn(II), Cd(II)) to confirm the ligand structure within the complex.
-
S-H Proton: The highly deshielded S-H proton signal (often >10 ppm) in the free ligand will be absent in the spectrum of the complex.[7]
-
N-CH₃ Proton: The signal for the methyl protons attached to the N1 position will be present, and its chemical shift may change slightly upon complexation due to changes in the electronic environment.
-
Ring Protons: Any protons on the triazole ring will also show shifts upon coordination.
Molar Conductance Measurements
Measuring the molar conductivity of the complexes in a solvent like DMF can determine whether they are electrolytic or non-electrolytic. Low conductivity values typically indicate neutral, non-electrolytic complexes, confirming that any counter-ions from the metal salt are not part of the final complex structure.[6]
Troubleshooting and Key Considerations
-
Poor Solubility: If the resulting complex is insoluble in common solvents, characterization may be limited to solid-state techniques like FT-IR and elemental analysis.
-
Unexpected Stoichiometry: The ligand-to-metal ratio may not always be 2:1. It can vary depending on the metal ion, its preferred coordination geometry, and the reaction conditions. Elemental analysis is crucial for determining the empirical formula.
-
Purity: Recrystallization from a suitable solvent (like DMF or DMSO) can be attempted to purify the product if initial characterization suggests the presence of impurities.
Conclusion
This application note outlines a standardized yet flexible procedure for the synthesis and characterization of metal complexes with 5-mercapto-1-methyl-1,2,4-triazol-3-one. By understanding the ligand's properties and following these robust protocols, researchers can reliably produce and validate novel coordination compounds for a wide array of applications, from catalysis to the development of new therapeutic agents.
References
- Advances of coordination compounds based on the deriv
-
A comprehensive review article on mercapto-1, 2, 4- triazoles and their coordination properties - Jetir.Org. (URL: [Link])
-
a The coordination modes of 3-Mercapto-1,2,4-traizole; b the molecular... - ResearchGate. (URL: [Link])
- Singh, J., & Singh, N. K. (1984). Transition metal derivatives of 3-4-diphenyl-5-mercapto-l,2,4-triazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 125–130. (URL: )
-
Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis - MDPI. (URL: [Link])
-
Complex Studies of 1,2,4-Triazoles - ISRES. (URL: [Link])
-
Role of Metals and Thiolate Ligands in the Structures and Electronic Properties of Group 5 Bimetallic–Thiolate Complexes | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
View of SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3-MERCAPTO-5-METHYL-1, 2, 4 -TRIAZOLE AND ITS MIXED- LIGANDS COMPLEX WITH Cd (II) IONS. (URL: [Link])
-
Mononuclear Fe II and heterobinuclear Fe II Ni II thiolate complexes derived from a compartmental hexaazadithiophenolato ligand: synthesis, structure and properties - RSC Publishing. (URL: [Link])
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. (URL: [Link])
- Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. (URL: )
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (URL: )
- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Journal of Medicinal and Chemical Sciences. (URL: )
Sources
- 1. jetir.org [jetir.org]
- 2. Advances of coordination compounds based on the derivatives of mercaptotriazole [hgjz.cip.com.cn]
- 3. isres.org [isres.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Development of Screening Assays for 5-Mercapto-1-methyl-1,2,4-triazol-3-one Derivatives
Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Derivatives of 5-mercapto-1-methyl-1,2,4-triazol-3-one are a class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The presence of the mercapto group provides a key reactive site for derivatization, allowing for the generation of large chemical libraries with diverse functionalities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust screening assays to identify and characterize bioactive derivatives of this promising scaffold.
The core directive of this guide is to provide not just a set of protocols, but a strategic framework for assay development. We will delve into the rationale behind the selection of specific assays, the critical parameters for optimization, and the interpretation of data to ensure the identification of true "hits" with therapeutic potential.
Part 1: Strategic Planning for Assay Development
A successful screening campaign begins with a well-defined strategy. The choice of primary and secondary assays is dictated by the predicted biological activity of the 5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives. Given their known anticancer and antimicrobial potential, a multi-pronged approach is recommended.
Defining the Target and Mechanism of Action
Before embarking on large-scale screening, it is crucial to have a hypothesized target or mechanism of action. For instance, some 1,2,4-triazole derivatives have been shown to target the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[2][4] Others may exert their effects through enzyme inhibition or by inducing apoptosis.[5][6] This initial hypothesis will guide the selection of the most relevant primary assay.
The Screening Cascade: A Tiered Approach
A tiered screening approach is the most efficient method for identifying promising lead compounds. This involves a series of assays with increasing complexity and biological relevance.
Caption: A typical tiered screening workflow.
Part 2: Primary Screening Assays
The goal of the primary screen is to rapidly identify "hit" compounds from a large library of derivatives that exhibit the desired biological activity.
Biochemical Assays: Targeting Specific Enzymes
If a specific enzyme target is hypothesized, a biochemical assay is the most direct approach. These assays are performed in a cell-free environment and measure the ability of a compound to directly interact with and modulate the activity of the target enzyme.[1]
Protocol 1: General Enzyme Inhibition Assay (e.g., for Kinases, Proteases)
Principle: This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and cofactors)
-
5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. A typical starting concentration range is 0.01 to 100 µM.
-
Enzyme Addition: Add the purified enzyme to each well of the microplate.
-
Inhibitor Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Add the enzyme-specific substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration should be optimized to ensure the reaction is in the linear range.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data with the no-inhibitor control representing 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Example Data Presentation for Enzyme Inhibition Assay
| Compound ID | Target Enzyme | IC50 (µM) |
| MMT-001 | PI3Kα | 5.2 ± 0.6 |
| MMT-002 | PI3Kα | 12.8 ± 1.5 |
| Positive Control | PI3Kα | 0.1 ± 0.02 |
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays provide a more physiologically relevant context for screening, as they measure the effect of a compound on a whole cell.[8]
Protocol 2: Antiproliferative Activity using AlamarBlue Assay
Principle: The AlamarBlue assay quantitatively measures cell proliferation and cytotoxicity. The active ingredient, resazurin, is a cell-permeable, non-toxic blue dye that is converted to the red-fluorescent resorufin by the metabolic activity of viable cells.[2][9][10][11][12]
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives (dissolved in DMSO)
-
Positive control (e.g., doxorubicin)
-
96-well clear or black-walled cell culture plates
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and controls. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives (dissolved in DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds and controls in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Part 3: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen require further characterization to confirm their activity and elucidate their mechanism of action.
Dose-Response Analysis
The first step in hit confirmation is to perform a full dose-response analysis to accurately determine the IC50 or EC50 value. This involves testing the compound over a wider range of concentrations (typically 8-12 points).
Mechanism of Action Studies
Protocol 4: Apoptosis Induction via Caspase-3/7 Activity
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[8][16][17][18][19]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compounds as described in the AlamarBlue protocol.
-
Reagent Addition: After the desired incubation period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Protocol 5: PI3K/AKT Pathway Modulation via Western Blotting
Principle: Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself. A decrease in phosphorylated AKT (p-AKT) in response to compound treatment suggests inhibition of the pathway.[4][20][21][22][23]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-AKT and total AKT. A loading control like GAPDH should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Data Analysis: A decrease in the p-AKT/total AKT ratio indicates pathway inhibition.
Caption: Inhibition of the PI3K/AKT pathway by a triazole derivative.
Part 4: Addressing Potential Assay Artifacts
It is critical to identify and eliminate false positives that arise from assay interference rather than true biological activity.
Fluorescence Interference
Mitigation Strategy:
-
Counter-screen: Run the assay in the absence of cells to see if the compound itself generates a signal.
-
Orthogonal Assay: Confirm hits using a non-fluorescence-based assay, such as the MTT assay, which is colorimetric.
Reactivity of Mercapto Group
The mercapto (thiol) group in the 5-mercapto-1-methyl-1,2,4-triazol-3-one scaffold can be reactive and may lead to non-specific interactions.
Mitigation Strategy:
-
Include DTT in Biochemical Assays: For enzyme assays, the inclusion of a reducing agent like dithiothreitol (DTT) in the buffer can help prevent non-specific disulfide bond formation. However, be aware that DTT itself can interfere with some assay formats.[11]
-
Structure-Activity Relationship (SAR) Analysis: A clear SAR can help distinguish specific from non-specific activity.
Conclusion: A Pathway to Discovery
The protocols and strategies outlined in this application note provide a robust framework for the successful screening of 5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives. By employing a tiered screening cascade, carefully validating hits, and being mindful of potential assay artifacts, researchers can efficiently identify novel bioactive compounds with the potential to be developed into next-generation therapeutics. The key to success lies not in rigidly adhering to a single protocol, but in understanding the underlying principles and adapting the methodologies to the specific scientific question at hand.
References
-
Assay-Protocol. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
- Hossain, M. K., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Applied Pharmaceutical Science, 7(06), 182-186.
-
BioVision Inc. (n.d.). Alamar Blue Cell Viability Assay Kit. Retrieved from [Link]
- Rampias, T., et al. (2010). Evaluation of The Alamarblue Assay for Adherent Cell Irradiation Experiments. Hellenic Journal of Radiology, 43(2), 79-86.
- Hancock, M. K., et al. (n.d.).
-
Boster Biological Technology. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
- Nesterov, V. M., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Molecules, 20(2), 2659-2675.
- Gopinath, P. M., et al. (2016). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Journal of Nanomedicine & Nanotechnology, 7(4).
- Zholdasova, A. A., et al. (2025). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Molecules.
- Husain, A., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(1), 267-275.
- Avram, S., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. International Journal of Oncology, 50(5), 1649-1660.
- Gadekar, L. S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Der Pharma Chemica, 2(3), 209-215.
- Plesu, A.-I., et al. (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules.
- Maurer, M., et al. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Enzymology, 466, 127-147.
- Mervin, L. H., et al. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- Alves, V. M., et al. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry.
-
Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]
- Shah, S. A. A., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Drug Design, Development and Therapy, 17, 2439-2453.
- Gribbon, P., & Sewing, A. (2003). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 84(4), 339-350.
- Naz, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32490-32502.
- Naz, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32490-32502.
- Fares, M., et al. (2021). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
- Krupp, E. M., & Matz, A. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta, 1083, 1-17.
- Liu, Y., et al. (2022). Optimization of a Method for Detecting Intracellular Sulfane Sulfur Levels and Evaluation of Reagents That Affect the Levels in Escherichia coli. International Journal of Molecular Sciences, 23(13), 7244.
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
- Ida, T., et al. (2020). Sulfane sulfur assay optimization and quantification of MT sulfane sulfur content.
- Thorne, N., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
- Liu, S., et al. (2022). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 13, 988358.
- Borrel, A., et al. (2024). Statistical approach enabling technology-specific assay interference prediction from large screening data sets.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. biotechnologia-journal.org [biotechnologia-journal.org]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. mdpi.com [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. promega.com [promega.com]
- 17. tripod.nih.gov [tripod.nih.gov]
- 18. Caspase-Glo® 3/7 3D Assay [promega.jp]
- 19. promega.com [promega.com]
- 20. PI3K-Akt [assay-protocol.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 25. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. ai-dd.eu [ai-dd.eu]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Triazole Compounds
Introduction
Triazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Among these, their anti-inflammatory potential is a key area of investigation for the development of novel therapeutic agents.[2][3] These compounds often exert their effects by modulating key inflammatory pathways, offering promising alternatives to existing anti-inflammatory drugs.[4][5] This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the anti-inflammatory properties of triazole compounds, intended for researchers and scientists in drug discovery and development.
The inflammatory response is a complex biological process involving a cascade of molecular and cellular events. Key mediators include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[4][6] Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, also play crucial roles in orchestrating the inflammatory response.[7][8] This document will detail both in vitro and in vivo methodologies to rigorously assess the efficacy of triazole compounds in mitigating inflammation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays provide a controlled environment to investigate the specific mechanisms by which triazole compounds exert their anti-inflammatory effects at a cellular and molecular level.
Cell-Based Assays using Murine Macrophages (RAW 264.7)
Murine macrophage cell lines, such as RAW 264.7, are widely used to model inflammation in vitro.[9] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, making them an excellent system for screening anti-inflammatory agents.[9][10]
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of a triazole compound to inhibit NO production.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the triazole compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[11] Include an unstimulated control group.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be generated to quantify NO concentration.
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon activation.[9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of these cytokines in the cell culture supernatant.[12]
Step-by-Step Methodology:
-
Cell Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells and collect the supernatant.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[13][14][15]
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution to generate a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (usually 450 nm). Calculate the concentration of TNF-α and IL-6 in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines. Determine the percentage of inhibition for each triazole compound concentration.
Enzyme Inhibition Assays
Directly measuring the inhibitory effect of triazole compounds on key inflammatory enzymes provides valuable mechanistic insights.[4]
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. This assay determines if the triazole compound can inhibit the activity of COX-1 (constitutively expressed) and/or COX-2 (inducible during inflammation).[16]
Step-by-Step Methodology:
-
Assay Principle: Commercially available COX inhibitor screening kits are commonly used. These assays typically measure the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored colorimetrically.
-
Procedure:
-
Follow the kit manufacturer's protocol.
-
Incubate purified human recombinant COX-1 or COX-2 enzyme with arachidonic acid (the substrate) and the test triazole compound at various concentrations.
-
Include a known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.[17]
-
-
Data Analysis: Measure the absorbance at the specified wavelength. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Rationale: The 5-LOX enzyme is responsible for the production of leukotrienes, which are potent mediators of inflammation. This assay assesses the ability of the triazole compound to inhibit 5-LOX activity.[6]
Step-by-Step Methodology:
-
Assay Principle: Similar to COX assays, 5-LOX inhibitor screening kits are commercially available. These kits typically measure the formation of a specific leukotriene or the consumption of the substrate.
-
Procedure:
-
Data Analysis: Measure the output signal (e.g., fluorescence or absorbance). Calculate the IC50 value for the triazole compound to determine its inhibitory potency against 5-LOX.
NF-κB Signaling Pathway Analysis
Rationale: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[7][19] Investigating the effect of triazole compounds on the NF-κB pathway can elucidate a key mechanism of their anti-inflammatory action.[8]
Rationale: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate gene transcription.[7] This assay visualizes the inhibition of this translocation.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat RAW 264.7 cells with the triazole compound and LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes) to capture the translocation event.
-
Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic protein fractions using a commercially available kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of nuclear and cytoplasmic protein extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.
-
Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Incubate with a secondary HRP-conjugated antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometrically quantify the p65 bands in the nuclear and cytoplasmic fractions. A reduction in the nuclear p65 band in the triazole-treated, LPS-stimulated cells compared to the LPS-stimulated control indicates inhibition of NF-κB translocation.
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for evaluating the systemic anti-inflammatory effects of triazole compounds, taking into account pharmacokinetic and pharmacodynamic properties.
Acute Inflammation Models
Rationale: This is a widely used and well-characterized model of acute inflammation.[20][21] Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.[22] The early phase (0-2.5 hours) is associated with the release of histamine and serotonin, while the late phase (2.5-6 hours) is mediated by prostaglandins and other factors.
Step-by-Step Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into several groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, intraperitoneally)[2]
-
Test Groups (different doses of the triazole compound, administered orally or intraperitoneally)
-
-
Dosing: Administer the vehicle, positive control, or triazole compound 30-60 minutes before the carrageenan injection.[20]
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[23][24]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[23]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
| Time (hours) | Vehicle Control (Paw Volume Increase in mL) | Positive Control (e.g., Indomethacin) (% Inhibition) | Test Compound (Dose 1) (% Inhibition) | Test Compound (Dose 2) (% Inhibition) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
Chronic Inflammation Models
Rationale: This model mimics the chronic inflammation and joint destruction characteristic of rheumatoid arthritis.[25][26] It is induced by a single injection of Complete Freund's Adjuvant (CFA).[27][28]
Step-by-Step Methodology:
-
Animals: Use susceptible rat strains like Lewis or Wistar rats.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Grouping and Dosing:
-
Divide the animals into groups as in the acute model.
-
Begin treatment with the triazole compound, vehicle, or positive control (e.g., methotrexate) on a prophylactic (from day 0) or therapeutic (e.g., from day 10) regimen and continue daily for a set period (e.g., 21-28 days).
-
-
Assessment of Arthritis:
-
Arthritic Score: Score the severity of arthritis in all four paws based on erythema and swelling on a scale of 0-4. The maximum score per animal is 16.
-
Paw Volume: Measure the volume of both hind paws periodically.
-
Body Weight: Monitor body weight changes as an indicator of systemic inflammation.
-
-
Terminal Analysis (at the end of the study):
-
Histopathology: Collect the ankle joints for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or paw tissue homogenates by ELISA.
-
-
Data Analysis: Compare the arthritic scores, paw volumes, body weight changes, and histopathological scores between the treated and control groups.
Visualization of Key Pathways and Workflows
Inflammatory Signaling Pathway in Macrophages
Caption: LPS-induced inflammatory signaling cascade in macrophages.
General Workflow for In Vitro Anti-inflammatory Screening
Caption: A streamlined workflow for in vitro screening.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Step-by-step workflow for the in vivo paw edema model.
References
-
Jetir.Org. (n.d.). triazole as anti-inflammatory agent: a short review. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
(2011, May 5). TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. Retrieved from [Link]
-
MDPI. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Khan, I., et al. (n.d.). Triazole analogues as potential pharmacological agents: a brief review. PMC. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ScienceRise: Pharmaceutical Science. (2022, April 29). An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
MDPI. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
(2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
Internet J Med Update. (2010, July 8). Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]
-
MDPI. (2022, July 13). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
(n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Retrieved from [Link]
-
Chondrex. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
(n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
PMC. (2025, June 11). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
PubMed. (n.d.). Adjuvant-induced arthritis in rats: a possible animal model of chronic pain. Retrieved from [Link]
-
PubMed. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
(2012, October 5). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Retrieved from [Link]
-
PubMed. (2001, August 15). Models of inflammation: adjuvant-induced arthritis in the rat. Retrieved from [Link]
-
PMC. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]
-
Taylor & Francis. (2020, January 10). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Retrieved from [Link]
-
ResearchGate. (n.d.). Models of Inflammation: Adjuvant-Induced Arthritis in the Rat. Retrieved from [Link]
-
PMC. (n.d.). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Retrieved from [Link]
-
PMC. (2016, January 22). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. Retrieved from [Link]
-
Preprints.org. (2022, January 20). NF-κB signaling and inflammation – drug repurposing to treat inflammatory disorders? Retrieved from [Link]
-
Semantic Scholar. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
Frontiers. (2017, May 29). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: Inhibition of 5-lipoxygenase and cyclooxygenase-2 pathways by pain-relieving plaster in macrophages. Retrieved from [Link]
-
(n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Retrieved from [Link]
-
Dove Medical Press. (2022, September 8). Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats. Retrieved from [Link]
-
PubMed. (2022, November 4). Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity. Retrieved from [Link]
-
(n.d.). Synthesis and antiinflammatory activity of some 1,2,3- and 1,2,4-triazolepropionic acids. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Retrieved from [Link]
-
(2019, November 25). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Retrieved from [Link]
-
NCBI. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
Biomolecules & Therapeutics. (2021, April 6). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
-
MDPI. (2022, July 19). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Retrieved from [Link]
-
PMC. (2013, January 9). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Retrieved from [Link]
-
(n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Retrieved from [Link]
-
MDPI. (2023, June 14). DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. Retrieved from [Link]
Sources
- 1. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. fn-test.com [fn-test.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering [gjmpbu.org]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Adjuvant-Induced Arthritis Model [chondrex.com]
- 28. dovepress.com [dovepress.com]
1,2,4-Triazole Synthesis Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for the synthesis of substituted 1,2,4-triazoles. As a Senior Application Scientist, I have designed this guide to move beyond generic reaction templates. 1,2,4-triazoles are highly privileged scaffolds in drug discovery (e.g., fluconazole, sitagliptin) and materials science, but their synthesis is notoriously plagued by poor regioselectivity, harsh reaction conditions, and competitive side reactions[1],[2].
This guide provides field-proven, self-validating protocols, diagnostic workflows, and mechanistic troubleshooting to ensure high-fidelity synthesis in your laboratory.
SECTION 1: Validated Synthetic Workflows & Methodologies
Classical methods like the Pellizzari and Einhorn-Brunner reactions often require extreme heat and yield intractable mixtures of regioisomers. To circumvent this, modern synthesis relies on transition-metal catalysis and in situ dipole generation to strictly control the regiochemistry of the assembling nitrogen atoms[3],[2].
Protocol A: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles
Mechanism & Causality: The regiochemistry of the [3+2] cycloaddition between isocyanides and aryl diazonium salts can be completely inverted simply by changing the metal catalyst[3]. Ag(I) coordinates primarily with the isocyanide carbon, directing the terminal nitrogen of the diazonium salt to attack, yielding the 1,3-isomer. Conversely, Cu(II) alters the transition state via a different coordination pathway, directing the attack to form the 1,5-isomer[3].
Step-by-Step Methodology (1,3-Disubstituted Isomer via Ag-Catalysis):
-
Preparation: Equip a dry Schlenk tube with a magnetic stir bar and purge thoroughly with N₂.
-
Dissolution: Dissolve the aryl diazonium tetrafluoroborate salt (0.50 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and cool the system to 0 °C.
-
Addition: Add the isocyanide (0.60 mmol, 1.2 equiv) dropwise to the cooled solution.
-
Catalysis: Introduce Ag₂CO₃ (10 mol%) as the catalyst. Self-Validation Check: The solution should exhibit a distinct color change as the diazonium-silver-isocyanide complex forms.
-
Reaction: Stir at 0 °C until complete consumption of the starting material is observed via TLC (typically 2–4 hours).
-
Workup: Filter the mixture through a short pad of Celite to remove the silver catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography[3].
Caption: Catalyst-controlled regioselective [3+2] cycloaddition pathways for 1,2,4-triazole synthesis.
Protocol B: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles
Mechanism & Causality: Incorporating a -CF₃ group enhances lipophilicity and metabolic stability[2]. However, handling gaseous CF₃CN is hazardous and synthetically prohibitive. This protocol utilizes 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime as a stable solid precursor. Triethylamine (NEt₃) acts dually: it eliminates 2,4-dinitrophenol to release CF₃CN gas in situ, and dehydrohalogenates hydrazonoyl chloride to form a reactive nitrile imine dipole. The immediate sealing of the reaction vessel traps the CF₃CN, forcing a rapid, highly regioselective [3+2] cycloaddition[2].
Step-by-Step Methodology:
-
Assembly: In a Schlenk tube, combine hydrazonoyl chloride (0.30 mmol, 1.5 equiv) and the CF₃-oxime precursor (0.20 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (1.0 mL).
-
Activation: Add NEt₃ (0.60 mmol, 3.0 equiv) in a single portion.
-
Containment (Critical): Immediately seal the tube with a Teflon cap. Failure to seal immediately will result in the loss of volatile CF₃CN and drastically reduced yields.
-
Reaction: Stir the sealed mixture at room temperature for 12 hours.
-
Isolation: Unseal the tube in a well-ventilated fume hood, remove the solvent in vacuo, and purify the crude residue by silica gel chromatography[2].
SECTION 2: Quantitative Reaction Metrics
Use the following table to benchmark your expected yields and select the appropriate synthetic strategy based on your target substitution pattern.
| Synthetic Strategy | Reagents / Catalysts | Typical Yields | Regioselectivity | Key Advantage |
| Ag-Catalyzed[3+2] | Aryl diazonium salt, isocyanide, Ag₂CO₃ | 60–82% | 1,3-Disubstituted | Mild conditions (0 °C), absolute regiocontrol[3] |
| Cu-Catalyzed [3+2] | Aryl diazonium salt, isocyanide, Cu(OAc)₂ | 55–85% | 1,5-Disubstituted | Room temperature, complementary regiocontrol[3] |
| In Situ CF₃CN Annulation | Hydrazonoyl chloride, CF₃-oxime, NEt₃ | 60–98% | 5-CF₃ Substituted | Avoids handling toxic/pressurized CF₃CN gas[2] |
| Microwave-Assisted | Heteroaryl carbonitriles, arylhydrazides | 70–90% | 3,5-Disubstituted | Catalyst-free, rapid reaction times (minutes)[4] |
SECTION 3: Troubleshooting Guide & FAQs
Q: I am attempting to synthesize 1,2,4-triazole-3-thiones by cyclizing acylthiosemicarbazides, but NMR indicates I am predominantly forming 1,3,4-oxadiazoles. Why is this happening? A: This is a classic chemoselectivity issue driven by the pH of your reaction medium. Acylthiosemicarbazides possess multiple nucleophilic centers (N, O, and S). Under acidic or neutral dehydrating conditions (e.g., POCl₃, SOCl₂, or concentrated H₂SO₄), the oxygen or sulfur atoms become the dominant nucleophiles, leading to the elimination of water/H₂S and the formation of 1,3,4-oxadiazoles or 1,3,4-thiadiazoles[5]. Solution: To force the formation of the 1,2,4-triazole ring, you must run the cyclization under strongly basic conditions (e.g., 2N NaOH, reflux). The base deprotonates the nitrogen, exponentially increasing its nucleophilicity and driving the intramolecular attack on the carbonyl carbon to form the desired 1,2,4-triazole-3-thione[5].
Caption: Chemoselective cyclization of acylthiosemicarbazides into triazoles vs. oxadiazoles.
Q: I am getting an intractable mixture of N1 and N4 substituted isomers when alkylating an unsubstituted 1,2,4-triazole core. How can I improve regioselectivity? A: Unsubstituted 1,2,4-triazoles exist as a rapidly equilibrating mixture of tautomers. Direct alkylation typically favors N1/N2 substitution due to steric and electronic factors, but N4 substitution is highly competitive. If altering the base (e.g., DBU vs. K₂CO₃) or solvent polarity does not resolve the ratio, abandon post-cyclization alkylation. Instead, utilize a de novo ring synthesis approach where the substituent is pre-installed on the hydrazine or isocyanide precursor (as detailed in Protocol A) to guarantee 100% regiocontrol[3].
Q: During the synthesis of fused [1,2,4]triazolo[4,3-a]pyridines, my product undergoes a Dimroth rearrangement to the[1,5-a] isomer. How can I prevent this? A: The Dimroth rearrangement is a thermodynamically driven ring-opening/ring-closing sequence catalyzed by heat and extreme pH. The [1,5-a] isomer is thermodynamically more stable, while the [4,3-a] isomer is the kinetic product. To isolate the[4,3-a] isomer, you must utilize mild, redox-neutral conditions. Condensing 2-hydrazopyridines with formamidinium acetate in the presence of zinc salts at lower temperatures successfully yields the kinetic[4,3-a] product without providing the activation energy required to trigger the rearrangement[6].
References
-
Liu, J.-Q., Shen, X., Wang, Y., Wang, X.-S., & Bi, X. (2018). [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(21), 6930-6933. URL: [Link]
-
Wu, Z., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via[3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. URL: [Link]
-
Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1051513. URL: [Link]
-
Shcherbyna, R., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye Medical Journal, 26(3), 303-310. URL: [Link]
-
Castanedo, G. M., et al. (2010). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 75(20), 7010-7013. URL: [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions for N-alkylation of 1,2,4-triazole-3-thiones
Welcome to the Technical Support Center for the N-alkylation of 1,2,4-triazole-3-thiones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions encountered during this important synthetic transformation. As Senior Application Scientists, we aim to explain not just the how, but the why behind these experimental strategies.
Understanding the Core Challenge: Tautomerism and Regioselectivity
The primary challenge in the alkylation of 1,2,4-triazole-3-thiones lies in controlling regioselectivity. These molecules exist in a tautomeric equilibrium between the thione and thiol forms. This creates multiple nucleophilic sites: the exocyclic sulfur atom and the endocyclic nitrogen atoms at the N1, N2, and N4 positions. The reaction conditions you choose will dictate whether the alkyl group attaches to the sulfur (S-alkylation) or one of the nitrogens (N-alkylation), and if N-alkylation occurs, which nitrogen is favored.
Thione [label="1,2,4-Triazole-3-thione\n(Thione Form)"]; Thiol [label="1,2,4-Triazole-3-thiol\n(Thiol Form)"];
Thione -> Thiol [label="Equilibrium", dir=both, color="#4285F4"]; }
Figure 1: Tautomeric equilibrium of 1,2,4-triazole-3-thiones.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My N-alkylation reaction is resulting in a very low yield, or I'm recovering only my starting material. What's going wrong?
A: Low or no product yield is a common issue that can often be resolved by systematically evaluating your reaction components and conditions.
-
Inadequate Base: The base may be too weak to effectively deprotonate the triazole's N-H or S-H proton. While a weak base like triethylamine (Et3N) might be sufficient for S-alkylation in some cases, N-alkylation generally requires a stronger base to generate the triazolate anion.[1][2]
-
Solution: Switch to a stronger base. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium methoxide (NaOMe), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The choice of base is often solvent-dependent.
-
-
Poor Solubility: The triazole starting material or its corresponding salt (after deprotonation) may not be sufficiently soluble in the chosen solvent. If the nucleophile is not in solution, the reaction rate will be extremely slow.
-
Solution: Change to a more appropriate solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices as they effectively dissolve the triazolate salt and promote Sₙ2 reactions.[3]
-
-
Degraded Reagents: The alkylating agent (e.g., an alkyl halide) can degrade over time, especially if exposed to moisture.
-
Solution: Verify the purity of your alkylating agent. If it's a liquid, consider distillation. If it's a solid, check its appearance and melting point. Always use freshly opened or properly stored reagents.
-
-
Presence of Moisture: Water can hydrolyze sensitive alkylating agents and interfere with the function of strong bases like NaH.
-
Solution: Ensure your glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect Temperature: The reaction may have a high activation energy requiring thermal input.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of degradation products. Some reactions may require heating to 60-100 °C.[1]
-
}
Figure 2: Troubleshooting workflow for low product yield.
Problem 2: Poor Regioselectivity (S- vs. N-Alkylation)
Q: My reaction produces a mixture of S-alkylated and N-alkylated products. How can I favor one over the other?
A: This is the most common regioselectivity challenge. The outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB). The sulfur atom is a soft nucleophile, while the nitrogen atoms are harder nucleophiles.
-
To Favor S-Alkylation (Soft-Soft Interaction):
-
Conditions: Use a weaker base (or even neutral conditions) in a less polar or protic solvent (e.g., ethanol, acetone).[2][4] The reaction often proceeds readily at room temperature.
-
Alkylating Agent: Use a soft electrophile. Alkyl halides like methyl iodide or benzyl bromide are classic examples.
-
Mechanism: Under these conditions, the reaction proceeds on the more nucleophilic sulfur atom of the thiol tautomer.[5]
-
-
To Favor N-Alkylation (Hard-Hard Interaction):
-
Conditions: Use a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO).[1][3] This fully deprotonates the triazole to form the triazolate anion, where the negative charge is delocalized but has significant character on the harder nitrogen atoms.
-
Alkylating Agent: While alkyl halides can still be used, this combination of a strong base and polar aprotic solvent heavily favors attack by nitrogen.
-
}
Figure 3: General mechanism for S- vs. N-alkylation.
| Desired Product | Base | Solvent | Temperature | Rationale (HSAB Principle) |
| S-Alkylated | Weaker (Et₃N, K₂CO₃) or Neutral | Protic/Less Polar (Ethanol, Acetone) | Room Temp | Favors reaction with the soft sulfur nucleophile.[2][4] |
| N-Alkylated | Stronger (NaH, NaOMe, DBU) | Polar Aprotic (DMF, DMSO) | Room Temp to 100 °C | Generates harder anionic nitrogen nucleophiles.[1] |
Problem 3: Poor Regioselectivity (Mixture of N-Alkylated Isomers)
Q: I have successfully achieved N-alkylation, but I'm getting a mixture of N2 and N4 isomers. How can I improve selectivity?
A: This is a more subtle challenge influenced by sterics, electronics, and reaction conditions. For S-substituted 1,2,4-triazoles (where the sulfur is already protected), alkylation typically occurs at N1 and N2, with N2 often being the preferred site.[6][7]
-
Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent will favor alkylation at the least sterically hindered nitrogen atom.[1][6]
-
Solution: Analyze the steric environment around the N2 and N4 positions of your specific substrate. If possible, using a bulkier alkylating group might direct the substitution to the more accessible nitrogen.
-
-
Base and Solvent System: The nature of the triazolate ion pair can significantly influence the reaction site.
-
Solution: Systematically screen different base/solvent combinations. For unsubstituted 1,2,4-triazole, using DBU in THF has been shown to consistently give a high ratio of N1-alkylation.[1][8] For S-substituted triazoles, K₂CO₃ in acetone is a common starting point that often favors N2 alkylation.[7]
-
-
Temperature: The isomer ratio can be temperature-dependent.
-
Solution: Try running the reaction at different temperatures (e.g., 0 °C, room temperature, and reflux) to see if the product ratio changes, suggesting a thermodynamic vs. kinetic control regime.
-
Problem 4: Difficulty in Product Isolation and Purification
Q: I'm struggling to separate the different N-alkylated isomers from my crude reaction mixture.
A: Separating regioisomers is often challenging due to their similar polarities.
-
Chromatography: This is the most common method.
-
Solution: Careful optimization of silica gel column chromatography is key. Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to maximize separation. If isomers are still co-eluting, consider using a different solvent system (e.g., dichloromethane/methanol). For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[1][9]
-
-
Crystallization: If one isomer is a solid and has different solubility characteristics, this can be a highly effective purification method.
-
Solution: Attempt to selectively crystallize one isomer from a range of solvents. Start with a solvent in which the crude mixture is soluble when hot but sparingly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q1: Which base and solvent combination should I try first for N-alkylation? A strong base in a polar aprotic solvent is the most common and effective starting point for N-alkylation. A combination of Potassium Carbonate (K₂CO₃) in DMF is a robust and widely used system that works for a variety of substrates and alkylating agents.[1][3][9]
Q2: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and the expected product(s) (Rf values between 0.2 and 0.8). Stain with potassium permanganate or view under UV light. For more complex mixtures or to confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[10]
Q3: Are there any alternative methods to traditional heating? Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically reduced reaction times (minutes instead of hours) and can sometimes improve yields.[1]
Q4: What safety precautions should I take? Always work in a well-ventilated fume hood. Strong bases like NaH are flammable and react violently with water. Alkylating agents are often toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation (K₂CO₃/DMF Method)
-
To a round-bottom flask under an inert atmosphere (N₂), add the 1,2,4-triazole-3-thione (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5–2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.0–1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60–80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product(s).[1]
Protocol 2: Selective S-Alkylation (Et₃N/Ethanol Method)
-
Dissolve the 1,2,4-triazole-3-thione (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (Et₃N, 1.1 eq).
-
Add the alkylating agent (1.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often pure enough for subsequent steps, but can be purified by crystallization or chromatography if necessary.[2]
Protocol 3: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine the 1,2,4-triazole-3-thione (1.0 eq), the alkylating agent (1.1 eq), and potassium carbonate (1.5 eq) in a suitable solvent (e.g., DMF or ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).
-
After the reaction is complete, cool the vessel to room temperature and work up the reaction as described in Protocol 1.[1]
References
- BenchChem Technical Support Team. (2025).
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
PubMed Central. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
- Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Modern Chemistry & Chemical Technology.
- Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Modern Chemistry & Chemical Technology, 2(1).
-
ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1223, 128973. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting Guide for Low Reactivity of Bromomethyl Triazoles. BenchChem.
- ResearchGate. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 3(2), 1-15.
-
Taylor & Francis Online. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 333-341. [Link]
-
Bookpi. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. Theory and Applications of Chemistry, Vol. 4. [Link]
-
MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(4), 41. [Link]
- ResearchGate. (2019).
-
ACS Publications. (2025). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters. [Link]
-
SlideShare. (2015). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1043281. [Link]
-
MDPI. (2023). Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. Molecules, 28(13), 4945. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Saudi Pharmaceutical Journal, 23(5), 527-536. [Link]
- Organic Process Research & Development. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937.
-
News of Pharmacy. (2016). Optimization of the detection conditions for the series of 1,2,4-triazole-3-thiones for fia-esi-ms. News of Pharmacy, (1), 29-34. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Optimization of the detection conditions for the series of 1,2,4-triazole-3-thiones for fia-esi-ms | News of Pharmacy [nphj.nuph.edu.ua]
side reactions in the cyclization of thiosemicarbazides to form triazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemodivergent behavior of acylthiosemicarbazides. The cyclization of these precursors is a foundational workflow in medicinal chemistry, but it is notoriously susceptible to side reactions.
This guide provides a mechanistic breakdown of these side reactions, a diagnostic Q&A for troubleshooting, and a self-validating experimental protocol to ensure reproducible synthesis of 1,2,4-triazole-3-thiones.
Mechanistic Overview: Chemodivergent Pathways
The core challenge in cyclizing acylthiosemicarbazides ( R1−CO−NH−NH−CS−NH−R2 ) lies in the presence of multiple nucleophilic centers (oxygen, sulfur, and nitrogen). The reaction pathway is entirely dictated by the pH and oxidative state of the environment, which activates specific atoms for intramolecular attack[1].
Caption: Chemodivergent cyclization pathways of acylthiosemicarbazides based on reaction conditions.
Troubleshooting Guide & FAQs
Q1: Why am I isolating 1,3,4-thiadiazole instead of the desired 1,2,4-triazole-3-thione?
Causality: This is a regioselectivity issue driven by the pH of your reaction medium. In acidic environments (e.g., concentrated H2SO4 or polyphosphoric acid), the carbonyl oxygen of the acylthiosemicarbazide is protonated, increasing its electrophilicity[1],[2]. Sulfur is a highly polarizable, "soft" nucleophile that readily attacks this activated carbonyl, leading to dehydration and the formation of the 1,3,4-thiadiazole ring[2]. Solution: To favor the 1,2,4-triazole derivative, you must switch to a strongly alkaline medium (e.g., 2N NaOH)[3]. Base deprotonates the internal nitrogen, transforming it into a "hard," powerful nucleophile that outcompetes sulfur, driving the attack on the carbonyl carbon to form the 5-membered N-heterocycle[1].
Q2: My reaction stalls at the intermediate stage. How can I drive the cyclization to completion?
Causality: Incomplete cyclization usually occurs because the base is either too weak to fully deprotonate the intermediate, or the thermal energy is insufficient to overcome the activation barrier for ring closure. Solution: Ensure you are using at least 2 to 3 equivalents of a strong base (NaOH or KOH)[4]. Increase the reaction temperature to a gentle reflux (80–95 °C) and monitor the disappearance of the starting material via TLC[1]. If the intermediate is highly sterically hindered, switching to a higher-boiling solvent system (like aqueous ethanol or propanol) can provide the necessary thermal drive.
Q3: Mass spectrometry shows a loss of 34 Da ( H2S ) from my expected product mass. What causes this desulfurization?
Causality: You are observing the formation of a 1,3,4-oxadiazole side product. This occurs when the reaction is exposed to oxidative conditions or prolonged heating in the presence of atmospheric oxygen, which promotes the elimination of hydrogen sulfide ( H2S )[1]. Solution: Degas your solvents with nitrogen prior to the reaction and maintain an inert atmosphere if your specific substituents are prone to oxidation. Avoid using any reagents that can act as electron acceptors (e.g., transition metal catalysts or halogens) unless you are deliberately attempting a photocatalytic oxidative heterocyclization to form 2-amino-1,3,4-thiadiazoles[5].
Quantitative Comparison of Reaction Conditions
To assist in experimental design, the following table summarizes how specific environmental conditions dictate the dominant cyclization pathway and expected yields.
| Reaction Condition | pH Environment | Primary Nucleophile | Dominant Product | Typical Yield | Reference |
| 2N NaOH, 80–95 °C | Alkaline (>10) | Nitrogen (N) | 1,2,4-Triazole-3-thione | 75–90% | [1],[4],[3] |
| Conc. H2SO4 , RT | Acidic (<2) | Sulfur (S) | 1,3,4-Thiadiazole | 80–95% | [1],[2] |
| I2 / KI, Reflux | Oxidative | Oxygen (O) | 1,3,4-Oxadiazole | 60–85% | [1] |
| Photocatalytic ( O2 ) | Oxidative / Acidic | Sulfur (S) | 2-Amino-1,3,4-thiadiazole | 70–88% | [5] |
Standardized Self-Validating Protocol
The following protocol is designed as a self-validating system for the synthesis of 1,2,4-triazole-3-thiones from acylthiosemicarbazides. Built-in In-Process Controls (IPCs) ensure that each mechanistic milestone is achieved before proceeding.
Caption: Self-validating experimental workflow for the alkaline cyclization of thiosemicarbazides.
Step-by-Step Methodology
Step 1: Dissolution and Deprotonation
-
Action: Suspend 0.01 mol of the acylthiosemicarbazide derivative in 20 mL of a 2N (or 20%) NaOH solution[1],[4].
-
Causality: The strong base immediately deprotonates the nitrogen atoms, forming a soluble sodium salt intermediate and priming the internal nitrogen for nucleophilic attack.
Step 2: Thermal Cyclization
-
Action: Heat the reaction mixture under reflux at 80–95 °C for 3 to 4 hours[1],[4].
-
Causality: Thermal energy overcomes the activation barrier for the intramolecular attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to close the ring.
Step 3: In-Process Control (IPC)
-
Action: Extract a 0.1 mL aliquot, neutralize it with a drop of dilute HCl, and spot it on a silica TLC plate alongside the starting material.
-
Validation: Do not proceed to cooling until the TLC shows the complete disappearance of the starting material spot. If starting material remains, continue refluxing.
Step 4: Acidification and Precipitation
-
Action: Cool the mixture to room temperature in an ice bath. Slowly add 1N HCl dropwise under continuous stirring until the pH reaches exactly 4.5[1].
-
Causality: The 1,2,4-triazole-3-thione product exists as a highly soluble thiolate/triazolate sodium salt in the basic medium. Lowering the pH to 4.5 fully protonates the molecule, drastically reducing its aqueous solubility and forcing it to precipitate as a solid[1],[6].
Step 5: Isolation and Validation
-
Action: Filter the resulting white/beige slurry under vacuum, wash thoroughly with cold distilled water to remove NaCl byproducts, and dry in air or under vacuum at 55–60 °C[1],[4].
-
Validation: Confirm the structure via FT-IR (look for the disappearance of the C=O stretching band and the appearance of a C=N stretch around 1617 cm⁻¹) and NMR spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 5-Mercapto-1-Methyl-1,2,4-Triazol-3-One
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the chromatographic analysis of 5-mercapto-1-methyl-1,2,4-triazol-3-one. This resource is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. The guidance herein is synthesized from established chromatographic principles and data from structurally related mercapto-triazole and thione compounds, ensuring a scientifically grounded approach to method development and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for analyzing 5-mercapto-1-methyl-1,2,4-triazol-3-one?
A1: Given its polar nature, featuring a mercapto group, a basic triazole ring, and a polar carbonyl group, a reversed-phase HPLC method is a suitable starting point. The key is to control the secondary interactions that can lead to poor peak shape.
Starting Point Recommendations:
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | High-purity, end-capped C18 (e.g., Type B Silica), 150 x 4.6 mm, 3.5 or 5 µm | Minimizes residual silanol groups that cause peak tailing with basic analytes.[1][2] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | An acidic pH suppresses the ionization of residual silanols, significantly reducing peak tailing.[3][4] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient is recommended for initial screening to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection | UV at ~250 nm | The triazole ring system is expected to have a strong UV absorbance.[5] A full UV scan of a standard is recommended to find the optimal wavelength. |
| Injection Volume | 5-10 µL | Keep the injection volume low initially to prevent overload. |
Q2: My analyte shows poor or no retention on a standard C18 column. What are my options?
A2: This is a common issue for highly polar compounds like mercapto-triazoles.[5][6][7] If your analyte elutes at or near the solvent front, consider the following strategies:
-
Use 100% Aqueous Mobile Phase: First, confirm the analyte is unretained by running a very shallow gradient (e.g., 0-5% organic). If still unretained, your column may be experiencing "dewetting." Use a column specifically designed for use in highly aqueous mobile phases (e.g., those with polar-embedded or polar-endcapped stationary phases).
-
Switch to a Polar-Embedded Stationary Phase: Columns with polar-embedded groups (e.g., amide, carbamate) offer alternative selectivity and are more stable in highly aqueous mobile phases, providing enhanced retention for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like bare silica or diol) with a high-organic mobile phase. This mode provides excellent retention for compounds that are unretained in reversed-phase.
-
Pre-column Derivatization: While a more complex workflow, derivatization of the thiol group can significantly increase its hydrophobicity, improving retention.[5][8] For example, reagents like monobromobimane (MBB) react with thiols to create a stable, fluorescent derivative, which also enhances detection sensitivity.[5][6][8]
Q3: What potential impurities or degradation products should I be aware of?
A3: The primary point of instability for this molecule is the mercapto (-SH) group.
-
Oxidative Dimerization: The most common degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer.[9] This impurity will be significantly less polar and will therefore have a much longer retention time in a reversed-phase system. Its presence can indicate issues with sample handling, storage, or mobile phase preparation (e.g., dissolved oxygen).
-
Process Impurities: Depending on the synthesis route, you may encounter starting materials or by-products. Common impurities in related compounds include unmethylated precursors or positional isomers.[1][]
Q4: How should I prepare and store my samples to ensure analyte stability?
A4: To prevent oxidative degradation, proper sample handling is critical.
-
Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation.
-
Solvent Choice: Dissolve the sample in the initial mobile phase composition to ensure peak shape integrity. If solubility is an issue, use the minimum required amount of organic solvent.
-
Minimize Oxygen Exposure: Use degassed solvents for sample preparation and consider using amber vials to protect from light, which can accelerate oxidation.[11]
-
For Stored Samples: If samples must be stored, keep them at low temperatures (2-8°C) and consider flushing the vial with an inert gas (nitrogen or argon). For analyzing potential degradation in older samples, a reduction step may be necessary. Treating the sample with a mild reducing agent like tributylphosphine (TBP) before derivatization or injection can convert any disulfide dimer back to the parent thiol, which is a common practice for similar analytes.[5][8]
Troubleshooting Guide: Resolving Peak Shape Issues
Issue: My peak for 5-mercapto-1-methyl-1,2,4-triazol-3-one is tailing severely.
Peak tailing is the most common chromatographic problem for amine- or triazole-containing compounds. It compromises resolution and reduces quantification accuracy. The primary cause is secondary-site interactions, where the basic analyte interacts with acidic residual silanol groups on the silica surface of the column.[2][4]
Root Cause Analysis & Solution Workflow
This workflow provides a systematic approach to diagnosing and resolving peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps:
-
Modify Mobile Phase pH (The First and Most Effective Step):
-
Action: Lower the aqueous mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid.
-
Causality: At a low pH, the acidic silanol groups (Si-OH) on the silica surface are protonated (neutral), preventing them from interacting with the protonated (positive) basic sites on the triazole analyte via ion exchange. This single change often resolves the majority of peak tailing issues for basic compounds.[3][4]
-
-
Verify Column Chemistry:
-
Action: Ensure you are using a modern, high-purity, end-capped silica column (often designated as "Type B" silica).
-
Causality: Older "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanol groups. Modern columns are manufactured to minimize these active sites, making them much more suitable for analyzing basic compounds.[2] If your column is old or has been used extensively with harsh conditions, its performance may be degraded.
-
-
Check for Column Overload:
-
Action: Dilute your sample by a factor of 10 and re-inject.
-
Causality: While less common, injecting too much mass on the column can saturate the primary retention sites, forcing the excess analyte to interact with secondary sites, leading to tailing. If the peak shape improves upon dilution, you are overloading the column.
-
-
Consider an Alternative Stationary Phase:
-
Action: If tailing persists even with low pH and a modern column, the interaction may be too strong for standard C18. Switch to a column with a different selectivity.
-
Causality: A column with a polar-embedded phase can provide alternative interactions and shield the analyte from residual silanols. In extreme cases of polarity and tailing, switching to HILIC mode may be the most robust solution.
-
References
- Benchchem. (n.d.). Technical Support Center: Analysis of Methimazole and its Impurities.
-
Shafaati, A., & Clark, B. J. (2019). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. Biomedical Chromatography, 33(4), e4463. Retrieved from [Link]
-
Gjetba, E., et al. (2024). Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Molecules, 29(1), 123. Retrieved from [Link]
- El-Gindy, A., et al. (2001). Determination of Methimazole in Plasma by High Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 209-215.
-
Kusmierek, K., & Bald, E. (2008). Determination of methimazole in urine by liquid chromatography. Journal of Chromatography B, 877(24), 2585-2588. Retrieved from [Link]
- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Detection of 3-Amino-5-mercapto-1,2,4-triazole in Serum.
-
Pop, A. M., et al. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. Retrieved from [Link]
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
-
Depree, G. J., & Siegel, P. D. (2001). A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids. CDC Stacks. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Al-Badr, A. A. (n.d.). Analytical Profile of Methimazole. ResearchGate. Retrieved from [Link]
-
Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B, 803(2), 279-284. Retrieved from [Link]
-
Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. PubMed. Retrieved from [Link]
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Kumar, S., et al. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Retrieved from [Link]
-
Kamble, S. V., et al. (2016). 3-methyl-5-mercapto-1, 2, 4-triazole, A New Chromogenic Reagent for Extractive Spectrophotometric Determination of Copper (II). Journal of the Chilean Chemical Society, 61(3). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Kumari, A., & Singh, R. K. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5). Retrieved from [Link]
-
Lascu, A., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 29(14), 3290. Retrieved from [Link]
-
Bercean, V., et al. (2003). A simplified method of obtaining 3-aryl-5-mercapto-1,2,4-triazoles. ResearchGate. Retrieved from [Link]
-
Hansson, C., & Agrup, G. (1993). Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 28(1), 29-34. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids [stacks.cdc.gov]
- 8. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. res-1.cloudinary.com [res-1.cloudinary.com]
structure-activity relationship (SAR) of 5-mercapto-1-methyl-1,2,4-triazol-3-one derivatives
As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds in hit-to-lead optimization campaigns. Among them, the 5-mercapto-1-methyl-1,2,4-triazol-3-one (5-MMTO) core stands out as a highly privileged and versatile pharmacophore. Featured prominently in the development of novel antimicrobials, anti-inflammatories, and targeted chemotherapeutics, this scaffold offers a unique combination of electronic and steric properties that outcompete many traditional azole rings[1].
This guide provides an objective, data-driven comparison of 5-MMTO derivatives against standard clinical alternatives, detailing the structure-activity relationship (SAR) dynamics, mechanistic pathways, and self-validating experimental protocols required for robust drug discovery.
Structure-Activity Relationship (SAR) Dynamics
The structural modularity of the 5-MMTO scaffold allows researchers to navigate complex SAR landscapes with high precision. The presence of both a hydrogen-bond accepting carbonyl and a highly nucleophilic mercapto group enables orthogonal derivatization.
-
N1-Methyl Group: Provides baseline lipophilicity. This methyl substitution fine-tunes the partition coefficient (LogP), improving cellular membrane permeability compared to unsubstituted triazoles.
-
C3-Carbonyl: Acts as a critical hydrogen-bond acceptor. This moiety is essential for anchoring the molecule within the active site of cyclooxygenase-2 (COX-2) or the hinge region of kinases[2].
-
C5-Mercapto: The sulfur atom is the primary site for derivatization. S-alkylation allows researchers to project bulky aryl groups into the hydrophobic pockets of target proteins. Furthermore, the sulfur atom itself can engage in critical halogen bonding or transition metal coordination[3].
-
N4-Substitution: Alkyl or aryl substitutions at this position dictate target selectivity. For example, introducing electron-withdrawing groups (e.g., -CF3, -F, -Br) at the N4-phenyl ring significantly enhances anti-inflammatory activity by improving binding kinetics[4].
Figure 1: SAR logic of the 5-MMTO scaffold highlighting substituent effects on bioactivity.
Comparative Performance Analysis
When evaluated against standard pharmacophores in in vitro assays, optimized 5-MMTO derivatives demonstrate distinct advantages in both selectivity and potency across multiple therapeutic areas.
Table 1: Comparative Efficacy of Optimized 5-MMTO Derivatives vs. Standard Therapeutics
| Therapeutic Area | Primary Target | 5-MMTO Lead Performance | Standard Alternative | Key Advantage |
| Anti-inflammatory | COX-2 Enzyme | IC₅₀ = 0.04 µM (N4-aryl) | Celecoxib (IC₅₀ = 0.05 µM) | Superior COX-2/COX-1 selectivity ratio, reducing GI toxicity[4]. |
| Anticancer | PI3K/AKT | IC₅₀ = 0.12 µM (S-alkylated) | Buparlisib (IC₅₀ = 0.08 µM) | Comparable potency with improved accommodation in the ATP site[2]. |
| Antifungal | C. albicans | MIC = 2.0 µg/mL (Halogenated) | Fluconazole (MIC = 1.0 µg/mL) | Retained efficacy against fluconazole-resistant isolates[5]. |
Mechanistic Insights: PI3K/AKT Pathway Inhibition
In oncology, S-substituted 1H-5-mercapto-1,2,4-triazole derivatives have demonstrated potent antiproliferative effects in colorectal cancer models[3]. Molecular docking and in vitro kinase assays reveal that these derivatives act as ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) protein. By blocking the ATP-binding pocket, 5-MMTO derivatives prevent the downstream phosphorylation of AKT, thereby arresting tumor cell proliferation and survival[2].
Figure 2: Mechanism of action for 5-MMTO derivatives inhibiting the PI3K/AKT signaling pathway.
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following workflows represent self-validating systems optimized specifically for the synthesis and biological screening of the 5-MMTO scaffold.
Figure 3: Self-validating experimental workflow for the synthesis and screening of 5-MMTO analogs.
Protocol 1: Regioselective S-Alkylation of 5-MMTO
Objective: Synthesize S-alkylated derivatives while strictly preventing N-alkylation side reactions.
-
Solvent Selection & Dissolution: Dissolve 1.0 eq of 5-MMTO in anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It strips the solvation shell from the mercaptide anion, maximizing the sulfur's nucleophilicity and driving regioselective S-alkylation over N-alkylation.
-
-
Deprotonation: Add 1.5 eq of anhydrous K₂CO₃ and stir for 30 minutes at room temperature.
-
Causality: K₂CO₃ is a mild base that quantitatively deprotonates the thiol without risking the base-catalyzed ring-opening of the sensitive triazolone core.
-
-
Electrophilic Addition: Cool the reaction to 0°C using an ice bath and add 1.1 eq of the desired alkyl halide dropwise.
-
Causality: The low temperature controls the exothermic reaction, minimizing the formation of di-alkylated byproducts.
-
-
Self-Validation System: Monitor the reaction via LC-MS. The protocol is internally validated when the [M+H]⁺ peak of the starting material disappears, replaced by a single major peak corresponding to the S-alkylated mass, confirming >95% regioselectivity prior to purification.
Protocol 2: High-Throughput COX-2 Inhibition Assay
Objective: Quantify the anti-inflammatory potential of synthesized 5-MMTO derivatives[4].
-
Enzyme Incubation: Incubate recombinant human COX-2 with varying concentrations of the 5-MMTO derivative in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 1 mM phenol for 15 minutes at 37°C.
-
Causality: Hematin is an obligate cofactor for the peroxidase activity of COX-2, while phenol acts as a co-substrate to reduce the oxidized heme intermediate, ensuring steady-state enzyme kinetics.
-
-
Substrate Activation: Initiate the reaction by adding 10 µM arachidonic acid (AA).
-
Quantification: Terminate the reaction after 5 minutes and measure Prostaglandin E2 (PGE2) levels using a competitive ELISA readout at 450 nm.
-
Self-Validation System: Include Celecoxib as a positive control and DMSO as a vehicle control on every plate. Calculate the Z'-factor.
-
Causality: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and reproducibility, proving that the calculated IC₅₀ values are artifacts of true target binding rather than assay noise.
-
Sources
- 1. isres.org [isres.org]
- 2. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. isres.org [isres.org]
Analytical Method Validation for the Quantification of 5-Mercapto-1-methyl-1,2,4-triazol-3-one: A Comparative Guide
Introduction & The Analytical Challenge
5-Mercapto-1-methyl-1,2,4-triazol-3-one (often referred to by its tautomer, 5-mercapto-1-methyl-1H-1,2,4-triazol-3-ol) is a highly polar, low-molecular-weight heterocyclic compound [3]. It serves as a critical structural building block in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-mycobacterial sulfonylacetamides and various cephalosporin antibiotics. Accurate quantification of this molecule is essential for both API impurity profiling and pharmacokinetic (PK) bioanalysis.
However, quantifying this molecule presents a triad of severe analytical challenges:
-
Tautomerism: The molecule exists in a dynamic equilibrium between its thiol/thione and keto/enol forms. If the interconversion rate is similar to the chromatographic timescale, it results in severe peak splitting or broad tailing on standard stationary phases.
-
Extreme Polarity: With a molecular weight of ~131 g/mol and multiple heteroatoms, it exhibits negligible retention on conventional reversed-phase (C18) columns, often eluting in the void volume alongside matrix suppressors.
-
Oxidative Instability: The free mercapto (-SH) group is highly susceptible to oxidative dimerization into disulfides during sample extraction, which can artificially lower the quantified monomer concentration.
Comparative Modality Analysis: HPLC-UV vs. LC-MS/MS
To overcome these challenges, laboratories typically evaluate two primary modalities. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for bulk API release, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for trace-level bioanalysis.
Table 1: Performance Comparison of Analytical Modalities
| Parameter | HPLC-UV (API Release) | LC-MS/MS (Bioanalysis / Trace) |
| Retention Mechanism | Reversed-Phase (C18) with Ion-Pairing | HILIC (Hydrophilic Interaction) |
| Sensitivity (LLOQ) | ~0.5 – 1.0 µg/mL | ~1.0 – 5.0 ng/mL |
| Selectivity | Moderate (Relies entirely on baseline resolution) | High (MRM transitions isolate the analyte) |
| Matrix Interference | High (Co-eluting polar endogenous compounds) | Low (Mass filtering minimizes background noise) |
| Throughput (Run Time) | 12 – 15 minutes | 3 – 5 minutes |
| Analyte Stability | Prone to on-column oxidation over long runs | Protected by rapid elution and acidic conditions |
Causality-Driven Method Development
As a Senior Application Scientist, method development cannot be trial and error; it must be driven by molecular causality.
-
Stationary Phase Selection: For LC-MS/MS, Hydrophilic Interaction Liquid Chromatography (HILIC) is vastly superior to C18. Standard C18 requires MS-incompatible ion-pairing reagents (e.g., tetrabutylammonium hydroxide) to retain this polar triazolone. HILIC, conversely, leverages a water-enriched layer on a polar stationary phase, retaining the analyte via hydrogen bonding and dipole-dipole interactions without suppressing the mass spectrometer signal.
-
Mobile Phase Chemistry: Maintaining a strictly acidic environment (pH ~3.0 using 0.1% formic acid) is critical. The low pH suppresses the ionization of the mercapto group, locking the molecule into a neutral state that prevents peak tailing.
-
Ionization Mode: Negative-mode Electrospray Ionization (ESI-) is selected because the acidic triazol-3-one readily loses a proton, yielding a highly stable [M−H]− precursor ion.
-
Antioxidant Protection: To prevent the formation of -S-S- dimers during extraction, a mild reducing agent (e.g., ascorbic acid) is spiked into the extraction buffer.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating LC-MS/MS system designed for pharmacokinetic analysis, grounded in the FDA Bioanalytical Method Validation guidance [2].
Phase A: Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 50 µL of plasma (or matrix) into a 96-well plate.
-
Antioxidant Addition: Add 10 µL of 100 mM Ascorbic Acid to prevent mercapto-oxidation.
-
Extraction & Internal Standard: Add 150 µL of cold Acetonitrile ( 4∘C ) containing a stable isotope-labeled internal standard (SIL-IS).
-
Precipitation: Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4∘C .
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial for injection.
Phase B: LC-MS/MS Conditions
-
Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic hold at 90% B for 1 minute, linear ramp to 50% B over 2 minutes, hold for 1 minute, return to 90% B.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: ESI in negative mode; MRM transition optimized for the specific [M−H]− precursor to product ion fragmentation.
Validation Execution & Experimental Data (ICH Q2(R2) Compliant)
Validation must strictly adhere to the updated ICH Q2(R2) guidelines [1], ensuring the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision.
-
Linearity & Range: A minimum of 5 concentration levels must be evaluated. We recommend an 8-point curve (1 to 1000 ng/mL) fitted with linear regression and 1/x2 weighting.
-
Accuracy & Precision: Quality Control (QC) samples are analyzed at the Lower Limit of Quantification (LLOQ), Low, Mid, and High levels in replicates of 6 across 3 different days.
Table 2: Representative Validation Results Summary
| Validation Parameter | Acceptance Criteria (ICH Q2 / FDA) | LC-MS/MS Results | HPLC-UV Results |
| Linearity ( R2 ) | ≥0.990 | 0.9989 | 0.9951 |
| Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 3.2% – 6.8% | 8.5% – 12.4% |
| Inter-day Accuracy (%) | 85%–115% | 96.5% – 103.2% | 89.1% – 108.5% |
| Matrix Effect (IS Normalized) | CV ≤15% between lots | 4.5% | N/A (UV interference high) |
| Extraction Recovery | Consistent across all QC levels | 88.4% ( ±3.1% ) | 75.2% ( ±8.6% ) |
Validation Workflow Diagram
The logical progression of the analytical validation lifecycle is visualized below, ensuring all critical parameters are met before the method is approved for routine sample analysis.
Fig 1. ICH Q2(R2) analytical method validation workflow for 5-mercapto-1-methyl-1,2,4-triazol-3-one.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2-(Tetrazol-5-yl)sulfonylacetamides as Inhibitors of Mycobacterium tuberculosis and Mycobacterium marinum Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Comparative Docking Studies of 1,2,4-Triazole-3-Thione Inhibitors: A Computational and Experimental Guide
Executive Summary
The 1,2,4-triazole-3-thione scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent activity against a diverse array of targets, including metallo-β-lactamases (MBLs), α-glucosidase, and tyrosinase. As a Senior Application Scientist, I have observed that the successful design of these inhibitors hinges on understanding their unique electronic properties—specifically, their tautomeric plasticity. This guide provides a rigorous, self-validating framework for conducting comparative docking studies of 1,2,4-triazole-3-thione derivatives, bridging the gap between in silico predictions and in vitro efficacy.
Pharmacological Rationale & Tautomeric Causality
The efficacy of 1,2,4-triazole-3-thiones stems from their ability to form robust interactions within enzymatic active sites. However, computational missteps frequently occur when researchers fail to account for the scaffold's thione-thiol tautomerism.
-
Metalloprotein Targets (e.g., NDM-1 MBLs) : When targeting dizinc MBLs, the electrostatic environment generated by the zinc ions significantly lowers the ligand's pKa. Consequently, the ligand must be modeled in its deprotonated thiolate state. In this configuration, the exocyclic sulfur (S9) coordinates with Zn2, while the N2 atom coordinates with Zn1, bearing a net negative charge delocalized over the five-membered ring 1[1]. Failure to deprotonate the sulfur leads to repulsive clashes in docking algorithms and inverted scoring 2[2].
-
Non-Metalloprotein Targets (e.g., α-Glucosidase) : For targets lacking strong electrostatic metal centers, the thione tautomer frequently dominates, acting as a potent hydrogen bond donor and acceptor to stabilize the complex 3[3].
Zn-dependent binding mechanism of 1,2,4-triazole-3-thione in Metallo-β-Lactamases.
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, the following workflow incorporates internal controls at every computational phase.
Step 1: Ligand Preparation & State Assignment
-
Methodology : Generate 3D conformations of the synthesized library. Utilize pKa prediction tools (e.g., Epik or MarvinSketch) to assign protonation states at physiological pH (7.4).
-
Causality : Docking algorithms are highly sensitive to formal charges. For MBL inhibitors, anchoring the sulfur atom in the deprotonated state is mandatory to simulate the physiological Zn-thiolate coordination accurately 2[2].
Step 2: Target Protein Preparation & Grid Generation
-
Methodology : Retrieve high-resolution crystal structures (e.g., PDB ID: 6TGD for NDM-1, 2ZE0 for α-glucosidase). Strip non-catalytic water molecules, add polar hydrogens, and optimize the hydrogen bond network.
-
Self-Validation : Before docking novel compounds, extract and re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is ≤ 2.0 Å. If the RMSD exceeds this threshold, the grid box parameters or metal coordination constraints must be recalibrated.
Step 3: Molecular Docking & Scoring
-
Methodology : Execute grid-based docking using robust scoring functions (e.g., Glide SP/XP or AutoDock Vina). Evaluate poses based on binding energy (kcal/mol) and the preservation of critical pharmacophore interactions (e.g., hydrogen bonding with His61/His94 in tyrosinase) 4[4].
Step 4: Molecular Dynamics (MD) Validation
-
Methodology : Subject the top-scoring complexes to 100 ns MD simulations.
-
Causality : Static docking cannot account for protein flexibility. MD simulations confirm the stability of the compound at the binding site over time and allow for precise energy decomposition analysis to identify essential residue interactions [[5]](5].
Computational workflow for evaluating 1,2,4-triazole-3-thione inhibitors.
Comparative Performance Data
The versatility of the 1,2,4-triazole-3-thione scaffold is evidenced by its cross-target efficacy. The following table synthesizes quantitative docking and in vitro data from recent comparative studies, highlighting the scaffold's performance against alternative clinical standards.
| Target Enzyme | PDB ID | Lead Derivative | Binding Energy (kcal/mol) | Experimental IC50 | Reference Standard (IC50) |
| α-Amylase | N/A | Carbazole-linked C5f | N/A | 0.56 μM | Acarbose (5.31 μM) |
| α-Glucosidase | 2ZE0 | Carbazole-linked C5f | N/A | 11.03 μM | Acarbose (Moderate) |
| Mushroom Tyrosinase | 2Y9X | Compound 3f | -6.90 | N/A | Kojic Acid |
| NDM-1 MBL | 6TGD | OP31 Derivative | N/A | Low Micromolar | N/A |
| DCN1 (Fibrosis) | N/A | 3D-QSAR Top Hit | N/A | pIC50 = 9.674 | N/A |
Data synthesized from recent structural optimization studies [[5]](5], 2[2], 3[3], 4[4].
Structural Optimization & SAR Insights
Comparative docking not only predicts affinity but drives rational Structure-Activity Relationship (SAR) expansion. For instance, the strategic integration of the 1,2,4-triazole-3-thione ring with a carbazole moiety significantly enhances inhibitory activity against both α-amylase and α-glucosidase by expanding the hydrophobic surface area available for active site interaction 3[3]. Similarly, in tyrosinase inhibitors, appending a 4-methoxy group to the triazole core yields 100% interaction with the catalytic copper ions, vastly outperforming the reference standard Kojic Acid 4[4].
References
-
Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics. NIH. 5
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. MDPI. 2
-
Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega. 3
-
Synthesis, Theoretical Calculations, X-Ray, HS and Energy Framework Analysis, Molecular Docking of Amino Pyrazole Containing Azo Dye and its inhibition activity. ResearchGate. 4
-
Calibration of 1,2,4-Triazole-3-Thione, an Original Zn-Binding Group of Metallo-β-Lactamase Inhibitors. ACS Publications. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Vitro Antibacterial Efficacy Testing of 5-mercapto-1-methyl-1,2,4-triazol-3-one
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The relentless rise of antibiotic-resistant bacterial strains has created an urgent need for novel antimicrobial agents.[1] Among the heterocyclic compounds that have garnered significant attention, the 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, known for its structural versatility and ability to interact with multiple biological targets.[1][2] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[2][3]
This guide focuses on a specific derivative, 5-mercapto-1-methyl-1,2,4-triazol-3-one , a molecule that combines the established 1,2,4-triazole core with a reactive mercapto group. The purpose of this document is to provide a comprehensive, field-proven framework for researchers to conduct a rigorous in-vitro evaluation of this compound's antibacterial potential. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring that the data generated is robust, reproducible, and comparable to established antibiotic agents.
Pillar 1: Postulated Mechanism of Action - Targeting Bacterial DNA Replication
While the precise mechanism of 5-mercapto-1-methyl-1,2,4-triazol-3-one is yet to be fully elucidated, its structural features, particularly the thiourea-like moiety within the triazole ring, allow us to formulate a strong hypothesis based on extensive literature for related compounds. Thiourea derivatives have been shown to exert their antibacterial effects by inhibiting key enzymes in bacterial DNA replication, namely DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4] These enzymes are critical for managing DNA supercoiling during replication and are the validated targets of fluoroquinolone antibiotics.[1]
The proposed mechanism involves the compound binding to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-stranded DNA breaks, which ultimately triggers cell death.[1][4] This targeted action is promising, as these enzymes are essential in bacteria but have distinct structural differences from their human counterparts, suggesting a favorable selectivity profile.
Caption: Three-Step In-Vitro Testing Workflow.
Pillar 3: Detailed Experimental Protocols
The following protocols are described to ensure reproducibility and adherence to established standards.
Protocol: Kirby-Bauer Disk Diffusion Assay
This method provides a rapid, qualitative assessment of antibacterial activity. [5][6] Rationale: This initial screen is a cost-effective way to identify if the compound has any activity against the selected strains and to get a preliminary idea of its relative potency by measuring the zone of inhibition.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Apply Disks: Prepare sterile paper disks (6 mm diameter). Impregnate a set of disks with a known concentration of 5-mercapto-1-methyl-1,2,4-triazol-3-one (e.g., 30 µ g/disk ). A stock solution in DMSO is typical; ensure the final DMSO volume is minimal.
-
Place Controls: On the same plate, place a positive control disk (e.g., Ciprofloxacin, 5 µg) and a negative control disk impregnated with the same volume of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Incubate: Incubate the plates at 35±2°C for 18-24 hours.
-
Measure and Record: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of the compound that prevents visible bacterial growth. [7][6] Rationale: The MIC is the gold standard for quantifying the potency of an antimicrobial agent. It provides a specific numerical value that can be directly compared across different compounds and bacterial strains.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB). A typical range might be from 256 µg/mL down to 0.5 µg/mL.
-
Prepare Controls: Include wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO). Also, run a parallel dilution series for a reference antibiotic (e.g., Ciprofloxacin).
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add the standardized inoculum to each well (except the negative control). The final volume in each well should be 100 or 200 µL.
-
Incubate: Cover the plate and incubate at 35±2°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.
Rationale: An MIC value only tells us that growth was inhibited; it doesn't tell us if the bacteria are dead or merely dormant. The MBC is critical for applications where complete eradication of the pathogen is required.
Step-by-Step Methodology:
-
Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plate Aliquots: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate: Incubate the MHA plate at 35±2°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).
Pillar 4: Data Presentation and Comparative Analysis
All quantitative data must be summarized in a clear, structured format to facilitate comparison.
Table 1: Example Data Summary for Kirby-Bauer Disk Diffusion Assay
| Bacterial Strain | Test Compound Zone (mm) | Ciprofloxacin Zone (mm) | Ampicillin Zone (mm) | Solvent Zone (mm) |
| S. aureus | 0 | |||
| B. subtilis | 0 | |||
| E. coli | 0 | |||
| P. aeruginosa | 0 |
Table 2: Example Data Summary for MIC and MBC Assays (µg/mL)
| Bacterial Strain | Test Compound | Ciprofloxacin | Ampicillin |
| MIC | MBC | MBC/MIC | |
| S. aureus | |||
| B. subtilis | |||
| E. coli | |||
| P. aeruginosa |
Interpreting the Results
-
Activity Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum. Potent activity against P. aeruginosa is particularly noteworthy due to its high intrinsic resistance.
-
Potency: Compare the MIC values of the test compound directly with those of the comparator antibiotics. An MIC value comparable to or lower than Ciprofloxacin would be considered highly promising.
-
Mode of Action: The MBC/MIC ratio is a key indicator.
-
An MBC/MIC ratio ≤ 4 is generally considered bactericidal .
-
An MBC/MIC ratio > 4 suggests bacteriostatic activity. If 5-mercapto-1-methyl-1,2,4-triazol-3-one demonstrates bactericidal activity and shows higher potency against strains where Ciprofloxacin is also potent, it would lend strong support to the hypothesis of a shared DNA gyrase inhibition mechanism.
-
Conclusion
This guide provides a scientifically rigorous framework for the in-vitro antibacterial evaluation of 5-mercapto-1-methyl-1,2,4-triazol-3-one. By following this multi-step workflow, incorporating appropriate controls, and comparing the results against established antibiotics, researchers can generate a comprehensive and reliable dataset. This data is crucial for establishing a foundational understanding of the compound's potential and for making informed decisions regarding its future development as a novel therapeutic agent in the fight against bacterial infections.
References
- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC.
- Screening of novel carbohydrate-derived thioureas for antibacterial activity. SpringerLink.
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PMC.
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers.
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
- Antimicrobial Screening of Some Newly Synthesized Triazoles.
- DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. MINAR International Journal of Applied Sciences and Technology.
- Synthesis and antimicrobial activities of 2-(5-mercapto)
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
- Synthesis and antibacterial activities of 4-amino-3-(1-aryl-5-methyl-1,2,3- triazol-4-yl)-5-mercapto-1,2,4-triazoles/2-amino-5-(1-aryl-5-methyl-1,2, 3-triazol-4-yl)
- Synthesis and antibacterial activity of some new triazole deriv
- Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones. PubMed.
-
Synthesis and Screening of NewO[1]xadiazole,Triazole, andTriazolo[4,3-b]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). MDPI.
- Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Deriv
- Synthesis methods of 1,2,4-triazole-3-thiones: review.
- Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives.
- 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
- Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Frontiers | Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities [frontiersin.org]
comparing the chelating properties of different mercapto-tetrazole and triazole ligands
As a Senior Application Scientist, evaluating the chelating properties of heterocyclic thioamides requires looking beyond simple binding affinities. To rationally design metal-organic frameworks, radiopharmaceuticals, or anti-corrosion agents, we must understand how subtle structural variations—such as the addition of a single nitrogen atom—fundamentally alter the electronic landscape and coordination topology of the ligand.
This guide provides an objective, data-driven comparison between two prominent classes of chelators: mercapto-tetrazoles (e.g., 1-phenyl-1H-tetrazole-5-thiol, PMT) and mercapto-triazoles (e.g., 1,2,4-triazole-3-thiol).
Structural and Electronic Causality
Both mercapto-tetrazoles and mercapto-triazoles exhibit thiol-thione tautomerism, meaning they can coordinate through either a neutral thione sulfur or a deprotonated thiolate sulfur[1]. However, their chelating behaviors diverge significantly due to their heteroatom composition:
-
Mercapto-Tetrazoles (4N, 1S): The presence of four nitrogen atoms in the tetrazole ring exerts a profound electron-withdrawing effect. This stabilizes the anionic tetrazolate charge upon deprotonation, significantly lowering the pKa of the thiol proton. The resulting 6π-electron ring system acts as a highly delocalized soft donor. Because the electron density is spread across multiple nitrogen atoms, tetrazoles frequently act as bridging ligands (e.g., coordinating via S and N4), forming dimeric or polymeric networks with soft metals like Pd(II) and Hg(II)[2].
-
Mercapto-Triazoles (3N, 1S): With one less nitrogen atom, the triazole ring is less electron-deficient. This localizes electron density more effectively on specific nitrogen donors (typically N2 or N4). Consequently, mercapto-triazoles are exceptional bidentate chelators , forming highly stable, discrete mononuclear complexes with borderline and soft transition metals such as Cu(II), Ni(II), and Co(II)[3].
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences in the chelating properties of these two ligand classes, derived from equilibrium studies and crystallographic data[2][3][4].
| Property | Mercapto-Tetrazoles (e.g., PMT) | Mercapto-Triazoles (e.g., 1,2,4-Triazole-3-thiol) |
| Heteroatom Count | 4 Nitrogen, 1 Sulfur | 3 Nitrogen, 1 Sulfur |
| Thiol Acidity (pKa) | High (Typically 3.0 - 5.0) | Moderate (Typically 7.0 - 9.5) |
| Primary Coordination Modes | Monodentate (S), Bidentate Bridging (S, N4) | Bidentate Chelating (S, N2), Monodentate (S) |
| Typical Complex Topology | Dimeric or Polymeric networks | Mononuclear or discrete oligomers |
| Metal Affinity Profile | Soft metals: Pd(II), Hg(II), Ag(I) | Borderline/Soft: Cu(II), Co(II), Ni(II), Zn(II) |
| Primary Applications | Corrosion inhibition, MOFs, Cephalosporin synthesis | Metalloenzyme inhibitors, Antifungal agents |
Experimental Protocol: A Self-Validating System for Chelating Properties
This protocol ensures that the macroscopic thermodynamic data ( ΔH , ΔG ) is directly validated by microscopic structural evidence.
Step 1: Tautomeric Baseline Verification
-
Procedure: Dissolve the ligand in a highly polar solvent (e.g., DMSO or Methanol). Acquire baseline FTIR and 1 H-NMR spectra.
-
Causality: Metal binding kinetics are heavily influenced by the initial thiol-thione ratio. Establishing this baseline allows you to account for the energetic penalty of tautomerization during the complexation process[1].
Step 2: Controlled Deprotonation
-
Procedure: Titrate the ligand solution with a standardized base (e.g., KOH) to a pH strictly 1.5 units above the ligand's known pKa.
-
Causality: Deprotonation to the thiolate anion drastically increases the nucleophilicity of the sulfur atom. This is a thermodynamic prerequisite for displacing strongly coordinated solvent molecules from the target metal center[2].
Step 3: Isothermal Titration Calorimetry (ITC)
-
Procedure: Load the deprotonated ligand into the ITC cell and titrate with the metal salt solution (e.g., PdCl 2 or Cu(NO 3 ) 2 ) at 298 K.
-
Causality: Unlike UV-Vis, which only provides apparent binding constants, ITC directly measures the heat of binding ( ΔH ). This allows for the exact deconvolution of enthalpic versus entropic driving forces, and directly yields the stoichiometric ratio ( n ).
Step 4: Crystallographic Validation (SC-XRD)
-
Procedure: Induce slow crystallization via vapor diffusion (e.g., diethyl ether into methanol) of the ITC product. Analyze via SC-XRD.
-
Causality: Macroscopic thermodynamics cannot definitively distinguish between a mononuclear bidentate chelate and a dinuclear bridging complex. SC-XRD provides the absolute structural proof required to validate the stoichiometry observed in Step 3[4].
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating experimental workflow, highlighting how ligand structure dictates the ultimate coordination topology.
Experimental workflow demonstrating how ligand electronics drive coordination topology.
Summary Recommendations
For researchers developing anti-corrosion coatings or coordination polymers , mercapto-tetrazoles are the superior choice. Their highly delocalized π -system and propensity for bridging coordination allow them to form dense, passivating polymeric networks on metal surfaces[2].
Conversely, for professionals in drug development or radiopharmaceutical labeling , mercapto-triazoles are preferred. Their ability to form stable, discrete 1:1 or 1:2 mononuclear chelates ensures predictable pharmacokinetics and prevents the formation of insoluble polymeric aggregates in biological media[3].
References
- Title: A comprehensive review article on mercapto-1, 2, 4- triazoles and their coordination properties. Source: jetir.org.
- Title: Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Source: researchgate.net.
- Title: Molecular structure, vibrational spectra and photochemistry of 5-mercapto-1-methyltetrazole. Source: researchgate.net.
- Title: Three New Hg(II) Complexes Constructed From Mercapto- and Amino-Containing Triazole Ligands: Syntheses, Crystal Structures, and Luminescent Properties. Source: tandfonline.com.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
